VU0364572
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H31N3O3 |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H31N3O3/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25)/t17-/m1/s1 |
InChI-Schlüssel |
NYDGEZQQIMDHCY-QGZVFWFLSA-N |
Isomerische SMILES |
CCOC(=O)N1CCC(CC1)N2CCC[C@H](C2)NC(=O)C3=CC=CC=C3C |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
VU0364572: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor implicated in cognitive function. Its unique bitopic binding mechanism, engaging both an allosteric site and the orthosteric acetylcholine binding pocket, confers functional selectivity for the M1 receptor subtype. This property, combined with its oral bioavailability and ability to penetrate the central nervous system, has positioned this compound as a valuable tool for investigating the therapeutic potential of M1 receptor activation in neurological disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental data related to this compound, intended to facilitate further research and development in this area.
Chemical Structure and Properties
This compound is a small molecule with a complex heterocyclic structure. While the definitive IUPAC name is not consistently reported in the literature, its chemical identity is unequivocally defined by its structure and CAS number.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1240514-87-7 | [1] |
| Molecular Formula | C₂₁H₃₁N₃O₃ | MedChemExpress |
| Molecular Weight | 373.49 g/mol | MedChemExpress |
| SMILES | O=C(N1CCC(N2C--INVALID-LINK--CCC2)CC1)OCC | MedChemExpress |
Pharmacological Properties
This compound is characterized as a selective M1 muscarinic receptor allosteric agonist. Its mechanism of action involves binding to a site topographically distinct from the orthosteric acetylcholine (ACh) binding site, which modulates the receptor's response to the endogenous ligand. However, further studies have revealed that this compound also interacts with the orthosteric site, classifying it as a bitopic ligand.[2][3] This dual interaction is believed to be crucial for its functional selectivity.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Source |
| Mechanism of Action | M1 Muscarinic Receptor Allosteric Agonist (Bitopic Ligand) | [2][3] | |
| EC₅₀ (M1 Receptor) | 0.11 µM (110 nM) | CHO cells expressing rat M1 receptor | [4] |
| Selectivity (EC₅₀) | > 30 µM for M2, M3, M4, M5 receptors | CHO cells expressing rat muscarinic receptors | [4] |
| Binding Affinity (Kᵢ) | M1: 6.60 ± 0.24 (pEC₅₀) | CHO cells expressing rat M1 receptor | [2] |
| M2: Not reported | |||
| M3: Not reported | |||
| M4: Not reported | |||
| M5: Not reported | |||
| In Vivo Activity | Orally active, CNS penetrant | Mice | [1] |
Signaling Pathways and Experimental Workflows
This compound, as an M1 receptor agonist, primarily activates the Gq/11 signaling pathway. This cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the phosphorylation of downstream targets such as extracellular signal-regulated kinases (ERK1/2).
A typical experimental workflow to characterize the activity of this compound involves a series of in vitro and in vivo assays.
Key Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is a composite of established methods for measuring intracellular calcium flux in response to M1 receptor activation in a CHO cell line stably expressing the rat M1 receptor.
Objective: To determine the potency (EC₅₀) of this compound in activating M1 receptor-mediated calcium release.
Materials:
-
CHO cells stably expressing the rat M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotics.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution in DMSO.
-
Acetylcholine (ACh) as a positive control.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the CHO-M1 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (ACh) in assay buffer.
-
Assay Measurement: a. Place the cell plate in the fluorescence plate reader and record the baseline fluorescence. b. Add the this compound or ACh solutions to the wells. c. Immediately begin kinetic reading of fluorescence intensity over a period of several minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
In Vivo Efficacy in the 5XFAD Mouse Model of Alzheimer's Disease
This protocol outlines a chronic dosing study to evaluate the neuroprotective effects of this compound in the 5XFAD transgenic mouse model.[5]
Objective: To assess the impact of chronic this compound administration on cognitive deficits and amyloid-beta (Aβ) pathology.
Animal Model: 5XFAD transgenic mice, which overexpress mutant human APP and PSEN1, leading to early and aggressive amyloid plaque deposition.[6][7]
Materials:
-
5XFAD mice and wild-type littermate controls.
-
This compound.
-
Vehicle for oral administration (e.g., drinking water).
-
Behavioral testing apparatus (e.g., Morris water maze).
-
Reagents and antibodies for immunohistochemistry (e.g., anti-Aβ antibodies 6E10 or 4G8).
Procedure:
-
Dosing: Begin chronic administration of this compound in the drinking water of 2-month-old 5XFAD mice. A typical dose is 10 mg/kg/day.[1] Continue treatment for 4 months.
-
Behavioral Testing: At 6 months of age, following a washout period, subject the mice to cognitive testing, such as the Morris water maze, to assess spatial learning and memory.
-
Tissue Collection and Preparation: Following behavioral testing, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.[8] Harvest the brains and post-fix before cryoprotection in sucrose.
-
Immunohistochemistry: a. Section the brains using a cryostat. b. Perform antigen retrieval. c. Incubate the sections with a primary antibody against Aβ. d. Incubate with a corresponding secondary antibody. e. Develop the signal using a suitable detection system (e.g., DAB).
-
Image Analysis: Acquire images of the stained brain sections and quantify the Aβ plaque burden in specific brain regions like the cortex and hippocampus using image analysis software.
Conclusion
This compound represents a significant advancement in the development of selective M1 muscarinic receptor agonists. Its unique bitopic binding mode and favorable pharmacokinetic properties make it an invaluable research tool for elucidating the role of M1 receptor signaling in health and disease. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this compound and related compounds in the pursuit of novel treatments for cognitive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral and neuropathological features of Alzheimer’s disease are attenuated in 5xFAD mice treated with intranasal GHK peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide to VU0364572: A Selective M1 Muscarinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364572 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in the central nervous system for cognitive function. This technical guide provides a comprehensive overview of this compound, including its chemical identity, pharmacological properties, and associated experimental data. The information presented is intended to support further research and development efforts in the field of neuroscience and neurodegenerative diseases.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (3R)-3-[(2-Methylbenzoyl)amino]-[1,4'-bipiperidine]-1'-carboxylic acid ethyl ester[1] |
| CAS Number | 1240514-87-7 (Free Base)[1][2][3][4] |
| CAS Number (TFA Salt) | 1240514-89-9[1] |
Pharmacological Data
This compound is characterized as a selective allosteric agonist for the M1 muscarinic acetylcholine receptor. Allosteric modulation offers a promising therapeutic approach by fine-tuning receptor activity in a more subtle manner than traditional orthosteric ligands.
| Parameter | Value | Species/Cell Line | Assay Type |
| EC₅₀ | 0.11 µM | Not Specified | Not Specified |
Table 1: Pharmacological Activity of this compound
Signaling Pathways
As an agonist of the M1 mAChR, this compound is anticipated to modulate downstream signaling cascades typically associated with the activation of this Gq-coupled receptor. The canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger intracellular calcium mobilization and activate protein kinase C (PKC), respectively. These events are crucial for various neuronal functions, including learning, memory, and synaptic plasticity.
Experimental Methodologies
Detailed experimental protocols are essential for the replication and extension of scientific findings. While specific, detailed protocols for every experiment involving this compound are not publicly available in a centralized document, the general methodologies can be inferred from standard practices in pharmacology and neuroscience research.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the affinity and functional potency of this compound at the M1 mAChR.
Typical Protocol Outline:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human M1 mAChR are cultured under standard conditions.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated through homogenization and centrifugation.
-
Radioligand Binding Assay (for affinity):
-
Membranes are incubated with a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data are analyzed to calculate the inhibition constant (Ki).
-
-
Functional Assay (e.g., Calcium Mobilization):
-
Intact cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are exposed to varying concentrations of this compound.
-
Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Dose-response curves are generated to determine the EC₅₀ value.
-
Conclusion
This compound represents a valuable research tool for investigating the role of the M1 muscarinic acetylcholine receptor in normal brain function and in the pathophysiology of cognitive disorders. Its selectivity and allosteric mechanism of action make it an attractive compound for further preclinical and potentially clinical investigation. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers in their ongoing efforts to develop novel therapeutics for neurological diseases.
References
The Discovery and Synthesis of VU0364572: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364572 is a highly selective, orally bioavailable, and CNS penetrant M1 muscarinic acetylcholine receptor (mAChR) agonist.[1] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It details the compound's unique bitopic mechanism of action, its in vitro and in vivo efficacy, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a technical guide for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry who are interested in the development of selective muscarinic receptor modulators for the treatment of central nervous system disorders such as Alzheimer's disease and schizophrenia.
Discovery and Synthesis
Discovery
This compound was identified through a lead optimization program focused on the Molecular Libraries Probe Production Centers Network (MLPCN) probe, ML071 (also known as VU0357017).[1] The primary objective of this effort was to develop an M1 agonist with improved potency, selectivity, and pharmacokinetic properties, including oral bioavailability and central nervous system penetration.[1] Structural exploration of the ML071 scaffold led to the synthesis of a series of analogs, ultimately culminating in the discovery of this compound, which exhibited a superior pharmacological and pharmacokinetic profile.[1]
Chemical Synthesis
The chemical synthesis of this compound was conducted at the Vanderbilt Center for Neuroscience Drug Discovery.[2][3] The development of this compound was part of a structure-activity relationship (SAR) study based on the ML071 probe.[1] While the precise, step-by-step synthesis protocol is detailed in specialized chemistry literature, the process involves the strategic assembly of the core piperidine and pyridine rings, followed by the introduction of the trifluoromethylphenyl ketone moiety. The synthesis is stereospecific to yield the active enantiomer.
Pharmacological Profile
The pharmacological activity of this compound has been extensively characterized through a battery of in vitro and in vivo assays. The quantitative data from these studies are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Potency (EC50) | Efficacy (% of ACh/CCh max response) | Reference(s) |
| Ca²⁺ Mobilization | CHO-hM1 | 0.11 µM | Partial Agonist | [4] |
| CHO-rM1 | 287 ± 147 nM | Partial Agonist | [1] | |
| ERK1/2 Phosphorylation | CHO-M1 | Partial Agonist | Partial Agonist | [5] |
| β-Arrestin Recruitment | CHO-hM1 | > 10 µM (Inactive) | N/A | [5] |
Table 2: Binding Affinity of this compound at Muscarinic Receptors
| Receptor Subtype | Binding Assay | Affinity (Ki) | Reference(s) |
| Rat M1 | [³H]-NMS Displacement | 1.1 ± 0.2 µM | [1] |
| Rat M2 | [³H]-NMS Displacement | > 30 µM | [1] |
| Rat M3 | [³H]-NMS Displacement | 9.8 ± 2.0 µM | [1] |
| Rat M4 | [³H]-NMS Displacement | > 30 µM | [1] |
| Rat M5 | [³H]-NMS Displacement | 4.8 ± 0.8 µM | [1] |
Table 3: In Vivo Effects of this compound on Aβ Levels in 5XFAD Mice
| Brain Region | Aβ Fraction | Change with this compound Treatment | Reference(s) |
| Hippocampus | Soluble Aβ40 | ↓ 40.4% | [6] |
| Insoluble Aβ40 | ↓ 43.3% | [6] | |
| Soluble Aβ42 | ↓ 23.4% (trend) | [6] | |
| Insoluble Aβ42 | Significant Decrease | [6] | |
| Cortex | Soluble Aβ40 | No Significant Change | [6] |
| Insoluble Aβ40 | ↓ 38.9% | [6] | |
| Soluble Aβ42 | ↓ 34.2% | [6] | |
| Insoluble Aβ42 | Significant Decrease | [6] |
Mechanism of Action
Bitopic Binding Mode
This compound exhibits a sophisticated mechanism of action, functioning as a bitopic ligand.[1][2] This means it engages with both the highly conserved orthosteric binding site (the same site as the endogenous ligand, acetylcholine) and a less conserved allosteric site on the M1 receptor.[1] While it acts as a weak partial agonist at the orthosteric site, its interaction with the allosteric site is crucial for its high selectivity for the M1 receptor subtype over other muscarinic receptors.[1][2] This dual interaction is also evidenced by the ability of this compound to slow the dissociation rate of the orthosteric antagonist [³H]-N-methylscopolamine ([³H]-NMS).[1]
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, a Gq-coupled G-protein coupled receptor (GPCR), by this compound initiates a downstream signaling cascade.[1] This primarily involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[7] These events ultimately lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and other cellular responses.[5] Notably, this compound shows biased agonism, as it does not significantly engage the β-arrestin pathway, which is often associated with receptor desensitization.[5][6]
References
- 1. Development of a Highly Selective, Orally Bioavailable and CNS Penetrant M1 Agonist Derived from the MLPCN Probe ML071 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a highly selective, orally bioavailable and CNS penetrant M1 agonist derived from the MLPCN probe ML071 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
Unraveling the Bitopic Binding Mechanism of VU0364572: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the sophisticated bitopic binding mode of VU0364572, a selective agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). By simultaneously engaging both the orthosteric and an allosteric site, this compound presents a compelling mechanism for achieving receptor subtype selectivity and nuanced functional activity, offering a promising avenue for the development of novel therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia.
Core Concept: The Bitopic Interaction
This compound's unique pharmacological profile stems from its ability to act as a bitopic ligand. This means it physically interacts with two distinct sites on the M1 receptor.[1] One part of the molecule occupies the highly conserved orthosteric site , the same pocket where the endogenous ligand, acetylcholine (ACh), binds. The other part of the molecule extends into a less conserved allosteric site , which is topographically distinct from the orthosteric pocket.[1][2] This dual interaction is believed to be the basis for its high selectivity for the M1 receptor over other muscarinic receptor subtypes.[1][3]
The engagement of the allosteric site by this compound is evidenced by its ability to slow the dissociation rate of the orthosteric radioligand [³H]-N-methylscopolamine ([³H]-NMS).[1][3] Concurrently, at higher concentrations, this compound can fully displace [³H]-NMS from the orthosteric site, confirming its interaction with this pocket as well.[1] This dual engagement classifies this compound as a bitopic agonist, distinguishing it from purely orthosteric or allosteric ligands.
Quantitative Analysis of this compound Binding and Function
The following tables summarize the key quantitative data for this compound and related compounds at muscarinic receptors. This data highlights the compound's affinity for the orthosteric site and its functional potency in various cellular assays.
Table 1: Orthosteric Binding Affinities (Ki, µM) of this compound and Related Compounds at Rat Muscarinic Receptors
| Compound | rM1 | rM2 | rM3 | rM4 |
| This compound | 45.9 ± 10.1 | - | - | - |
| VU0357017 | - | - | - | - |
Data derived from [³H]-NMS competition binding assays in CHO cell membranes stably expressing the respective rat muscarinic receptor subtypes.[1]
Table 2: Functional Potency (EC50, µM) and Efficacy of this compound in M1 Receptor-Mediated Responses
| Assay | Cell Line | EC50 (µM) | Maximal Response (% of Carbachol) |
| Calcium Mobilization | CHO-K1 (human M1) | 0.11 | - |
| IP Accumulation | - | 23.2 ± 11.5 | ~30% |
| ERK1/2 Phosphorylation | - | - | - |
Data compiled from various functional assays designed to measure M1 receptor activation.[1][4]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the binding and functional data of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for the orthosteric site of muscarinic receptors.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the five rat muscarinic receptor subtypes (rM1-rM5) are harvested. The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Competition Binding: A fixed, non-saturating concentration of the non-selective muscarinic antagonist radioligand, [³H]-N-methylscopolamine ([³H]-NMS), is incubated with the prepared cell membranes.
-
Compound Incubation: Increasing concentrations of the test compound (e.g., this compound) are added to the incubation mixture.
-
Equilibrium and Separation: The mixture is incubated to allow the binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand via rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound [³H]-NMS, is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[1]
Functional Assays
Objective: To quantify the ability of this compound to activate the M1 receptor and trigger downstream signaling events.
1. Calcium Mobilization Assay:
-
Principle: The M1 receptor primarily couples to Gq/11 G-proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[5][6]
-
Methodology:
-
CHO cells expressing the M1 receptor are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then treated with varying concentrations of this compound.
-
The resulting changes in intracellular calcium concentration are measured by detecting the fluorescence of the dye using a plate reader.
-
The data is used to generate a concentration-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) can be determined.[7]
-
2. Phosphoinositide (IP) Accumulation Assay:
-
Principle: This assay directly measures the accumulation of inositol phosphates, the downstream products of PLC activation.
-
Methodology:
-
Cells are incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.
-
The cells are then stimulated with the agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.
-
The reaction is stopped, and the accumulated radiolabeled inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.[1]
-
3. ERK1/2 Phosphorylation Assay:
-
Principle: M1 receptor activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating cell growth and differentiation.[6][7]
-
Methodology:
-
Cells are treated with the agonist for a specific time.
-
The cells are then lysed, and the levels of phosphorylated ERK1/2 are measured using techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISAs) with antibodies specific for the phosphorylated form of the protein.[7]
-
Visualizing the Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and processes involved in the study of this compound.
Conclusion
This compound exemplifies a sophisticated approach to GPCR drug design. Its bitopic binding mode, engaging both orthosteric and allosteric sites on the M1 muscarinic receptor, provides a structural basis for its subtype selectivity and functional profile. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive overview for researchers and drug development professionals seeking to understand and leverage this innovative mechanism of action for the creation of next-generation therapeutics. The continued exploration of bitopic ligands holds significant promise for overcoming the challenges of specificity and side effects often associated with traditional orthosteric drugs.
References
- 1. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 6. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of VU0364572: A Technical Guide for Muscarinic Receptor Research
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of VU0364572, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. This compound has emerged as a critical tool for researchers in neuroscience and drug development, particularly in the exploration of therapeutic interventions for cognitive disorders such as Alzheimer's disease. This document, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Core Data Summary
This compound exhibits a remarkable functional selectivity for the M1 muscarinic receptor subtype. While it displays binding affinity across all five muscarinic receptor subtypes (M1-M5), its agonist activity is pronounced at the M1 receptor, with significantly weaker or no activity at the other subtypes. This functional selectivity is a hallmark of its potential as a targeted therapeutic agent with a reduced side-effect profile.
Binding Affinity Profile
The binding affinity of this compound for the five human muscarinic receptor subtypes has been characterized through radioligand displacement assays. The following table summarizes the inhibition constant (Ki) values obtained from studies using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand in Chinese Hamster Ovary (CHO) cell membranes stably expressing each receptor subtype.
| Receptor Subtype | Ki (nM) |
| M1 | 280 |
| M2 | 1,100 |
| M3 | 460 |
| M4 | 1,300 |
| M5 | 580 |
Data presented as mean values.
Functional Potency and Selectivity
The functional activity of this compound is most prominently observed at the M1 receptor. Calcium mobilization assays are a standard method to assess the functional potency of compounds targeting Gq-coupled receptors like M1, M3, and M5. For Gi-coupled receptors like M2 and M4, other functional assays such as cAMP inhibition are typically employed. This compound demonstrates potent agonist activity at the M1 receptor, with an EC50 value of 0.11 µM.[1][2] In contrast, it shows no significant agonist activity at M2, M3, M4, and M5 receptors at concentrations up to 30 µM.
| Receptor Subtype | Functional Assay | EC50 (µM) |
| M1 | Calcium Mobilization | 0.11 |
| M2 | Various | > 30 |
| M3 | Calcium Mobilization | > 30 |
| M4 | Various | > 30 |
| M5 | Calcium Mobilization | > 30 |
This stark difference between binding affinity and functional potency underscores the allosteric and bitopic nature of this compound's interaction with the M1 receptor, leading to its highly selective functional profile.[3]
Experimental Methodologies
The data presented in this guide are derived from established and validated experimental protocols. Understanding these methodologies is crucial for the interpretation and replication of the findings.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
Protocol:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the gene for one of the five human muscarinic receptor subtypes (M1-M5) are cultured to high density. The cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of the non-selective muscarinic antagonist radioligand, [3H]-N-methylscopolamine ([3H]-NMS), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assays
Objective: To measure the functional potency (EC50) of this compound as an agonist at the Gq-coupled muscarinic receptors (M1, M3, M5).
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the M1, M3, or M5 receptor subtype are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye is taken up by the cells and, upon binding to intracellular calcium, its fluorescence intensity increases.
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: The peak fluorescence response at each concentration of this compound is determined. The data are then fitted to a sigmoidal dose-response curve to calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
Conclusion
References
- 1. Item - Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Journey of VU0364572: A Technical Guide to its Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile and oral bioavailability of VU0364572, a selective M1 muscarinic acetylcholine receptor agonist. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a potential therapeutic agent for neurological disorders. This document synthesizes available data, presents it in a clear and comparative format, and details the experimental methodologies to support further research and development efforts.
Pharmacokinetic Profile of this compound
This compound has been characterized as a potent, orally bioavailable, and central nervous system (CNS) penetrant M1 agonist.[1][2] Pharmacokinetic studies have been conducted primarily in rats and mice to determine its in vivo properties.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dose (mg/kg) | Reference |
| Tmax (h) | 0.25 | Intravenous (IV) | 10 | Lebois et al., 2011 |
| 0.5 | Oral (PO) | 10 | Lebois et al., 2011 | |
| Cmax (ng/mL) | 1023 | Intravenous (IV) | 10 | Lebois et al., 2011 |
| 521 | Oral (PO) | 10 | Lebois et al., 2011 | |
| AUClast (ng·h/mL) | 851 | Intravenous (IV) | 10 | Lebois et al., 2011 |
| 1141 | Oral (PO) | 10 | Lebois et al., 2011 | |
| Half-life (t1/2) (h) | 1.1 | Intravenous (IV) | 10 | Lebois et al., 2011 |
| 1.8 | Oral (PO) | 10 | Lebois et al., 2011 | |
| Clearance (CL) (mL/min/kg) | 196 | Intravenous (IV) | 10 | Lebois et al., 2011 |
| Volume of Distribution (Vd) (L/kg) | 15.6 | Intravenous (IV) | 10 | Lebois et al., 2011 |
| Oral Bioavailability (F%) | 67 | - | 10 | Lebois et al., 2011 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Dose (mg/kg/day) | Reference |
| Half-life (t1/2) (min) | 45 | Not specified | Not specified | Lebois et al., 2017 |
| Dosing Regimen | ~10 | Oral (in drinking water) | ~10 | Lebois et al., 2017 |
Oral Bioavailability and CNS Penetration
A key feature of this compound is its excellent oral bioavailability and ability to penetrate the central nervous system. In rats, the oral bioavailability was determined to be 67%, indicating good absorption from the gastrointestinal tract.[1] Furthermore, studies have demonstrated that this compound is a CNS penetrant M1 agonist, a critical characteristic for targeting neurological disorders.[1][2] The brain-to-plasma ratio is an important indicator of CNS penetration, and while specific quantitative values for this compound are not detailed in the primary literature, its demonstrated efficacy in animal models of CNS disorders substantiates its ability to reach its target in the brain.
Experimental Protocols
The following methodologies were employed in the pharmacokinetic studies of this compound.
In Vivo Rat Pharmacokinetic Study Protocol
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions.
-
Dosing:
-
Intravenous (IV) Administration: A single 10 mg/kg dose was administered as a bolus injection.
-
Oral (PO) Administration: A single 10 mg/kg dose was administered by oral gavage.
-
-
Sample Collection: Blood samples were collected at various time points post-dosing.
-
Sample Processing: Plasma was separated from the blood samples.
-
Bioanalysis: Plasma concentrations of this compound were determined using a qualified analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), though the specific method details are not provided in the primary reference.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
In Vivo Mouse Study Protocol
-
Animal Model: 5XFAD transgenic Alzheimer's mice.[3]
-
Dosing: this compound was administered in the drinking water at a concentration calculated to provide an approximate daily dose of 10 mg/kg.[3]
-
Duration: Chronic dosing for 4 months.[3]
-
Pharmacokinetic Endpoint: The terminal half-life was determined to be 45 minutes. The methodology for this specific determination is not detailed.[3]
Visualizing the Molecular and Experimental Framework
To better understand the context of this compound's action and evaluation, the following diagrams illustrate its signaling pathway and a typical experimental workflow for pharmacokinetic analysis.
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.
Conclusion
This compound demonstrates a favorable pharmacokinetic profile characterized by good oral bioavailability and CNS penetration, making it a promising candidate for the treatment of central nervous system disorders. The data presented in this guide, including key pharmacokinetic parameters and experimental protocols, provide a valuable resource for researchers and drug development professionals. Further investigation into the metabolism and potential drug-drug interactions of this compound will be essential for its continued development and potential translation to clinical applications.
References
In-Depth Technical Guide: CNS Penetration and Brain Distribution of VU0364572
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and brain distribution of VU0364572, a selective allosteric agonist of the M1 muscarinic acetylcholine receptor. This compound has shown potential in preclinical models for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease.[1] Its efficacy is intrinsically linked to its ability to cross the blood-brain barrier and engage its target in relevant brain regions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.
Quantitative Data on CNS Penetration
A key metric for assessing the CNS penetration of a compound is its brain-to-plasma concentration ratio (Kp). This ratio indicates the extent to which a compound accumulates in the brain relative to the systemic circulation. A satellite pharmacokinetic study in wild-type mice provides the following data for this compound.
| Parameter | Value | Species | Dosing | Time Point | Reference |
| Total Plasma Concentration | 205 ng/mL | Mouse | 0.075 mg/mL in drinking water for 5 days | 2 hours post-light cycle initiation | [2] |
| Total Brain Concentration | 260 ng/g | Mouse | 0.075 mg/mL in drinking water for 5 days | 2 hours post-light cycle initiation | [2] |
| Brain-to-Plasma Ratio (Kp) | 1.27 | Mouse | 0.075 mg/mL in drinking water for 5 days | 2 hours post-light cycle initiation | [2] |
Note: The provided data represents total (bound and unbound) drug concentrations. For a more complete understanding of target engagement, the unbound brain-to-plasma ratio (Kp,uu) is a more relevant parameter, as it is the unbound drug that is free to interact with the receptor. However, specific data on the plasma protein binding and brain tissue binding of this compound required to calculate Kp,uu are not publicly available at this time.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. The following sections outline the protocols for key experiments related to determining the CNS penetration and pharmacological activity of compounds like this compound.
In Vivo Pharmacokinetic Study: Brain and Plasma Concentration Analysis
This protocol describes the general procedure for determining the concentration of a test compound in brain and plasma samples from laboratory animals.
1. Animal Dosing and Sample Collection:
-
Animals: Male C57BL/6J mice are typically used.
-
Dosing: The test compound (e.g., this compound) is administered, for example, ad libitum in the drinking water at a specified concentration.
-
Sample Collection: At designated time points, animals are euthanized. Trunk blood is collected into EDTA-coated tubes, and plasma is separated by centrifugation. The brain is rapidly removed, rinsed in cold saline, and frozen.
2. Sample Preparation:
-
Plasma: Plasma proteins are precipitated by adding a threefold volume of acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Brain Tissue: A known weight of brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension. An aliquot of the homogenate is then subjected to protein precipitation with acetonitrile, similar to the plasma samples.
3. Bioanalysis by LC-MS/MS:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for quantification.
-
Chromatography: The analyte is separated from matrix components on a C18 reverse-phase column using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the test compound and an internal standard.
-
Quantification: A standard curve is generated using known concentrations of the test compound in the respective matrix (plasma or brain homogenate) to quantify the concentrations in the study samples.
In Vitro Brain Tissue Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a compound that is unbound (fu,brain) in brain tissue homogenate.
1. Preparation of Brain Homogenate:
-
Brain tissue from a relevant species (e.g., mouse) is homogenized in phosphate buffer (typically at a 1:3 or 1:4 weight-to-volume ratio).
2. Equilibrium Dialysis:
-
A semi-permeable dialysis membrane separates two chambers. One chamber contains the brain homogenate spiked with the test compound, and the other chamber contains buffer.
-
The apparatus is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours), allowing the unbound compound to diffuse across the membrane.
3. Sample Analysis:
-
At the end of the incubation, aliquots are taken from both the brain homogenate and buffer chambers.
-
The concentrations of the test compound in both aliquots are determined by LC-MS/MS.
4. Calculation of Fraction Unbound:
-
The fraction unbound in the brain homogenate (fu,homogenate) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber.
-
The fraction unbound in brain tissue (fu,brain) can be calculated from fu,homogenate, accounting for the dilution of the brain tissue during homogenization.
In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a compound that is unbound (fu,plasma) in plasma.
1. Sample Preparation:
-
Plasma from the desired species is spiked with the test compound.
2. Equilibrium Dialysis:
-
The procedure is similar to the brain tissue binding assay, with plasma in one chamber and buffer in the other.
3. Sample Analysis and Calculation:
-
The concentrations of the test compound in the plasma and buffer chambers are determined by LC-MS/MS.
-
The fraction unbound in plasma (fu,plasma) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Functional Assays for M1 Receptor Activation
This compound's mechanism of action involves the activation of M1 muscarinic receptor signaling pathways. The following are general protocols for assessing this activity.
Calcium Mobilization Assay:
-
Cell Culture: CHO or HEK293 cells stably expressing the human M1 receptor are seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells, and changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Dose-response curves are generated to determine the EC50 of the compound.
ERK1/2 Phosphorylation Assay:
-
Cell Treatment: M1-expressing cells are treated with the test compound for a specified time.
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Detection: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 in the cell lysates are quantified using methods such as Western blotting or a plate-based immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated to determine the extent of ERK pathway activation.
β-Arrestin Recruitment Assay:
-
Assay Principle: This assay measures the interaction between the activated M1 receptor and β-arrestin. This is often done using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies.
-
Cell Lines: Engineered cell lines are used that co-express the M1 receptor fused to one fragment of a reporter enzyme/protein and β-arrestin fused to the complementary fragment.
-
Compound Stimulation: Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the two reporter fragments into proximity and generating a detectable signal (luminescence or fluorescence).
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment, and dose-response curves can be generated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways activated by this compound and a typical experimental workflow for its characterization.
Caption: M1 muscarinic receptor signaling cascade initiated by this compound.
Caption: A typical experimental workflow for characterizing a CNS drug candidate.
References
VU0364572 in Early-Stage Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One promising avenue of research focuses on the activation of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key player in cognitive processes and a potential target for disease-modifying therapies. This technical guide provides an in-depth overview of VU0364572, a selective M1 mAChR agonist, and its role in early-stage Alzheimer's disease research. This compound has demonstrated potential in preclinical models to not only improve cognitive function but also to mitigate the underlying amyloid pathology characteristic of AD. This document summarizes the current understanding of its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic potential.
Mechanism of Action
This compound is characterized as a selective M1 muscarinic acetylcholine receptor agonist.[1] It exhibits a complex interaction with the receptor, functioning as a bitopic ligand, meaning it engages with both the orthosteric binding site (the primary binding site for the endogenous ligand, acetylcholine) and an allosteric site.[2] This dual interaction contributes to its functional selectivity for the M1 receptor subtype.[2] While it acts as a partial agonist in some cellular assays, its efficacy is dependent on the level of receptor expression and the specific signaling pathway being measured.[3] The activation of the M1 receptor by this compound is thought to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), thereby reducing the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[4]
Signaling Pathways
The activation of the M1 muscarinic acetylcholine receptor by this compound initiates a cascade of intracellular signaling events. A primary pathway involves the coupling of the M1 receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be crucial for the non-amyloidogenic processing of APP. Furthermore, M1 receptor activation can inhibit glycogen synthase kinase 3β (GSK-3β), a kinase implicated in the hyperphosphorylation of tau protein, another key pathological hallmark of Alzheimer's disease.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1 muscarinic receptor activation protects neurons from beta-amyloid toxicity. A role for Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational studies on VU0364572 neuroprotection
An In-depth Technical Guide to the Foundational Neuroprotective Studies of VU0364572
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor highly expressed in the hippocampus and neocortex.[1][2] The M1 receptor is a key therapeutic target for cognitive disorders, including Alzheimer's disease (AD), due to its critical role in memory and cognition.[1][3] Foundational preclinical studies have demonstrated that chronic activation of the M1 receptor by this compound exerts significant neuroprotective and disease-modifying effects in a mouse model of AD. This document provides a detailed overview of these core studies, focusing on the experimental methodologies, quantitative outcomes, and proposed mechanisms of action.
Mechanism of Action: A Bitopic M1 Allosteric Agonist
This compound functions as a selective M1 allosteric agonist, meaning it activates the receptor at a site distinct from the traditional acetylcholine (orthosteric) binding site.[3][4] This allosteric mechanism is crucial for its high selectivity over other muscarinic receptor subtypes.[3] Further studies suggest this compound acts as a "bitopic" ligand, interacting with both the allosteric and orthosteric sites of the M1 receptor.[3]
One of the significant advantages of its mechanism is the differential activation of signaling pathways. This compound robustly activates Gq-protein-coupled pathways, leading to calcium mobilization and ERK1/2 phosphorylation, but has little to no effect on β-arrestin recruitment.[4] This biased signaling may help avoid the receptor desensitization often seen with conventional orthosteric agonists, making it more suitable for the chronic treatment required for neurodegenerative diseases.[1]
Figure 1: Bitopic binding mode of this compound on the M1 receptor.
Core Foundational Study: Chronic Administration in 5XFAD Mice
A pivotal study investigated the neuroprotective potential of this compound through a chronic prevention trial in the 5XFAD transgenic mouse model of Alzheimer's disease. This model exhibits significant Aβ pathology and associated memory deficits.[1]
Experimental Workflow and Protocols
1. Animal Model and Dosing Regimen:
-
Model: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to aggressive amyloid plaque formation.[1]
-
Treatment Initiation: Dosing began at 2 months of age, prior to the significant development of Aβ pathology.[1]
-
Compound Administration: this compound was delivered ad libitum in the drinking water for 4 months. The calculated dose was approximately 10 mg/kg/day.[1][2]
-
Control Group: A control group of 5XFAD mice received a placebo (vehicle) in their drinking water.[1]
Figure 2: Workflow for the chronic this compound preclinical prevention trial.
2. Behavioral Testing - Morris Water Maze (MWM):
-
Purpose: To assess hippocampal-dependent spatial learning and memory.[1]
-
Protocol: At 6 months of age, mice underwent MWM testing. A 24-hour washout period before testing ensured that the observed effects were due to long-term neuroprotection rather than acute symptomatic improvement.[1]
-
Outcome: Chronic M1 activation with this compound prevented the development of memory impairments observed in the vehicle-treated 5XFAD mice.[1]
3. Biochemical Analysis - Aβ ELISA:
-
Purpose: To quantify levels of amyloid-beta peptides (Aβ40 and Aβ42) in the brain.[1]
-
Protocol: Following euthanasia, brains were harvested, and the cortex and hippocampus were microdissected. Tissues were biochemically fractionated into SDS-soluble and formic-acid-insoluble fractions. Aβ levels in these fractions were measured by enzyme-linked immunosorbent assay (ELISA).[1]
4. Immunohistochemistry (IHC):
-
Purpose: To visualize and quantify Aβ plaque pathology in brain tissue.[1]
-
Protocol: Serial brain sections (50 μm) were subjected to IHC analysis using antibodies specific for human Aβ42. Immunoreactivity was measured in a blinded manner to quantify Aβ plaque burden in the cortex and hippocampus.[1]
Quantitative Results
Chronic this compound treatment resulted in a significant reduction of amyloid pathology and a strong correlation between pathology and memory.
Table 1: Effect of Chronic this compound Treatment on Aβ Levels (ELISA)
| Brain Region | Aβ Fraction & Type | % Reduction vs. Vehicle | Significance (p-value) |
|---|---|---|---|
| Cortex | Soluble Aβ42 | 34.2% | p < 0.01 |
| Insoluble Aβ40 | 38.9% | p < 0.05 | |
| Oligomeric Aβ (oAβ) | 20.1% | p < 0.05 | |
| Hippocampus | Soluble Aβ40 | 40.4% | p < 0.05 |
| Insoluble Aβ40 | 43.3% | p < 0.05 | |
| Soluble Aβ42 | 23.4% | Trend (p < 0.1) |
(Data sourced from Lebois et al., 2018)[1]
Table 2: Effect of Chronic this compound Treatment on Aβ Plaque Burden (IHC)
| Brain Region | Plaque Burden Analyte | % Reduction vs. Vehicle | Significance (p-value) |
|---|---|---|---|
| Cortex | Aβ42 Immunoreactivity | 36.1% | **p < 0.001 |
| Hippocampus | Aβ42 Immunoreactivity | 14.9% | ***p < 0.0001 |
(Data sourced from Lebois et al., 2018)[1]
Importantly, soluble hippocampal Aβ42 levels were strongly correlated with memory impairments in the MWM test, and M1 activation with this compound abolished this correlation, suggesting the reduction in pathology is directly linked to the preservation of cognitive function.[1]
Proposed Neuroprotective Signaling Pathway
The neuroprotective effects of this compound are believed to stem from the ability of M1 receptor activation to modulate the processing of Amyloid Precursor Protein (APP). Activation of the Gq-coupled M1 receptor is thought to preferentially shunt APP processing towards the non-amyloidogenic pathway, which is mediated by α-secretase. This reduces the substrate available for the amyloidogenic pathway, which is mediated by β-secretase (BACE1) and γ-secretase, thereby decreasing the production of neurotoxic Aβ40 and Aβ42 peptides.[5] The reduction in these monomeric forms of Aβ subsequently leads to a decrease in the formation of highly toxic oligomeric Aβ (oAβ), which is a primary driver of synaptic dysfunction and neuronal death in Alzheimer's disease.[1][5]
Figure 3: Proposed signaling pathway for this compound-mediated neuroprotection.
In Vitro Pharmacological Profile
The functional activity of this compound was characterized in cellular assays to confirm its agonist properties at the M1 receptor.
Experimental Protocols
-
Calcium (Ca²⁺) Mobilization Assay: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor were used. Cells were treated with varying concentrations of this compound, and the resulting increase in intracellular Ca²⁺, a hallmark of Gq activation, was measured.[3][4]
-
ERK1/2 Phosphorylation Assay: Cells were treated with the agonist for 5 minutes, followed by lysis. The levels of phosphorylated ERK1/2, a downstream effector of M1 activation, were measured using SureFire Alpha Screen technology.[4]
-
β-Arrestin Recruitment Assay: PathHunter Express hM1 CHO cells were used. Following a 90-minute incubation with the drug, luminescence was measured to quantify β-arrestin recruitment to the receptor.[4]
Quantitative Results
This compound demonstrates potent agonist activity in pathways associated with therapeutic effects (Ca²⁺, ERK) while avoiding pathways linked to receptor desensitization (β-arrestin).
Table 3: In Vitro Functional Activity of this compound at the M1 Receptor
| Assay | Parameter | Value |
|---|---|---|
| Ca²⁺ Mobilization | EC₅₀ | 0.11 µM |
| ERK1/2 Phosphorylation | EC₅₀ | ~3.3 µM |
| β-Arrestin Recruitment | Activity | Little to no effect |
(Data sourced from multiple studies)[2][4]
Conclusion
The foundational studies on this compound provide compelling preclinical evidence for its neuroprotective and disease-modifying potential in the context of Alzheimer's disease. Through its selective, biased allosteric agonism at the M1 receptor, chronic treatment with this compound effectively reduces the core amyloid pathology in the 5XFAD mouse model and prevents the emergence of cognitive deficits.[1] The detailed experimental data show a clear link between M1 activation, a reduction in soluble and insoluble Aβ species, and the preservation of hippocampal-dependent memory.[1] These findings validate the M1 muscarinic receptor as a promising therapeutic target and establish this compound as a significant lead compound for the development of neuroprotective agents for Alzheimer's disease.
References
- 1. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Evaluation of VU0364572 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1][2] One promising therapeutic strategy involves the activation of the M1 muscarinic acetylcholine receptor (M1 mAChR), which plays a crucial role in memory and cognition and may offer disease-modifying effects by modulating Aβ production.[3][4][5] VU0364572 is a selective M1 mAChR agonist that has been investigated for its potential to mitigate AD pathology and cognitive deficits in preclinical studies.[3][6] These application notes provide a detailed summary of the in vivo studies of this compound in the 5XFAD mouse model of Alzheimer's disease, including quantitative data, experimental protocols, and visualizations of the proposed mechanism and workflow.
Quantitative Data Summary
Chronic administration of this compound to 5XFAD mice has demonstrated significant reductions in both soluble and insoluble forms of Aβ40 and Aβ42 in key brain regions, as well as a decrease in oligomeric Aβ (oAβ) levels.[3][4] The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Chronic this compound Treatment on Soluble Aβ Levels in 5XFAD Mice [3]
| Brain Region | Aβ Species | Percentage Decrease vs. Vehicle | p-value |
| Hippocampus | Soluble Aβ40 | 40.4% | p < 0.05 |
| Cortex | Soluble Aβ40 | No significant decrease | - |
| Cortex | Soluble Aβ42 | 34.2% | p < 0.01 |
| Hippocampus | Soluble Aβ42 | 23.4% | p < 0.1 (trend) |
Table 2: Effect of Chronic this compound Treatment on Insoluble Aβ Levels in 5XFAD Mice [3]
| Brain Region | Aβ Species | Percentage Decrease vs. Vehicle | p-value |
| Neocortex | Insoluble Aβ40 | 38.9% | p < 0.05 |
| Hippocampus | Insoluble Aβ40 | 43.3% | p < 0.05 |
| Cortex | Insoluble Aβ42 | 34.1% | p < 0.01 |
| Hippocampus | Insoluble Aβ42 | 36.7% | p < 0.01 |
Table 3: Effect of Chronic this compound Treatment on Oligomeric Aβ (oAβ) Levels in 5XFAD Mice [3]
| Brain Region | Percentage Decrease vs. Vehicle | p-value |
| Cortex | 20.1% | p < 0.05 |
| Hippocampus | Not significant | - |
Experimental Protocols
Chronic Administration of this compound in 5XFAD Mice
This protocol describes the long-term treatment of a transgenic mouse model of Alzheimer's disease with the M1-selective agonist, this compound, to assess its disease-modifying effects.[3][4]
Materials:
-
5XFAD transgenic mice
-
Wild-type (WT) littermate control mice
-
This compound
-
Vehicle (e.g., placebo formulation)
-
Oral gavage needles
-
Animal housing and husbandry equipment
Procedure:
-
Animal Model: Utilize 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1) and develop significant Aβ pathology.[3]
-
Treatment Groups: Divide the 5XFAD mice into two treatment groups: this compound and vehicle control. Include a cohort of wild-type littermates as an additional control group.
-
Dosing Regimen:
-
Commence dosing at 2 months of age, prior to the significant development of Aβ pathology in this mouse model.[3]
-
Administer this compound or vehicle orally once daily for a total of 4 months, concluding at 6 months of age when memory impairments are typically present in 5XFAD mice.[3][4]
-
The specific dosage of this compound should be determined based on prior pharmacokinetic and tolerability studies.
-
-
Monitoring: Monitor the health and well-being of the animals throughout the study period.
Morris Water Maze (MWM) for Cognitive Assessment
The MWM test is a widely used behavioral assay to evaluate spatial learning and memory in rodents.[3]
Materials:
-
Circular water tank (maze)
-
Escape platform
-
Water opacifier (e.g., non-toxic white paint)
-
Video tracking system and software
-
Acclimation and testing room with visual cues
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the first trial.
-
Cued Training (Visible Platform):
-
For 1-2 days, train the mice to find a visible platform in the water maze. This ensures the animals are not visually impaired and can learn the basic task of escaping the water.
-
-
Acquisition Phase (Hidden Platform):
-
For 5-7 consecutive days, place the mice in the water maze for a series of trials with the escape platform hidden beneath the water's surface.
-
The starting position for each trial should be varied.
-
Record the time it takes for the mouse to find the platform (escape latency) and the path taken using a video tracking system.
-
If a mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the maze.
-
Place each mouse in the maze for a single probe trial (e.g., 60 seconds).
-
Measure the time spent in the target quadrant (where the platform was previously located) as an indicator of memory retention.
-
-
Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial to assess cognitive function.
Aβ Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative immunoassay used to measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain tissue.[3]
Materials:
-
Microdissected cortex and hippocampus tissue
-
Tissue homogenization buffer
-
SDS and formic acid for fractionation
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader
-
Standard laboratory equipment (centrifuge, pipettes, etc.)
Procedure:
-
Tissue Homogenization: Homogenize the microdissected brain tissue (cortex and hippocampus) in a suitable buffer.
-
Biochemical Fractionation:
-
Soluble Fraction: Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The resulting supernatant contains the soluble Aβ fraction.
-
Insoluble Fraction: Resuspend the pellet from the previous step in a buffer containing sodium dodecyl sulfate (SDS) and sonicate. Centrifuge again, and the resulting supernatant contains the SDS-soluble fraction. The remaining pellet can be further extracted with formic acid to isolate the insoluble Aβ fraction.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits being used.
-
Typically, this involves coating a microplate with a capture antibody, adding the brain tissue fractions (samples) and standards, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
-
Data Quantification: Measure the absorbance using a microplate reader and calculate the concentration of Aβ40 and Aβ42 in each sample based on the standard curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for its in vivo evaluation.
Proposed mechanism of this compound in Alzheimer's disease.
Experimental workflow for in vivo evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0364572 in a Calcium Mobilization Assay Using CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364572 is a selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the M1 receptor is a promising therapeutic strategy for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. The M1 receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, a signaling cascade is initiated that results in the mobilization of intracellular calcium ([Ca2+]i). This application note provides a detailed protocol for a calcium mobilization assay using Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor to characterize the activity of this compound. This assay is a robust method for determining the potency and efficacy of M1 receptor agonists in a high-throughput format.
M1 Muscarinic Receptor Signaling Pathway
The activation of the M1 muscarinic receptor by an agonist such as this compound initiates a well-defined signaling pathway that leads to an increase in intracellular calcium.
Assessing the Biased Agonism of VU0364572 on β-Arrestin Recruitment at the M1 Muscarinic Receptor
Application Notes and Protocols for Researchers in Drug Discovery and Molecular Pharmacology
Introduction
VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor (GPCR) implicated in cognitive function and a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.[1] A key characteristic of this compound is its nature as a biased agonist. It preferentially activates the Gq protein-coupled signaling pathway, leading to robust calcium mobilization and ERK1/2 phosphorylation, while demonstrating significantly reduced or no engagement of the β-arrestin signaling pathway under typical receptor expression levels.[2][3] This biased signaling profile offers a potential therapeutic advantage by selectively activating desired signaling pathways while avoiding others that may be associated with adverse effects.
These application notes provide a comprehensive overview of the effects of this compound on β-arrestin recruitment at the M1 receptor. Included are quantitative data summarizing its biased agonist profile, detailed protocols for assessing β-arrestin recruitment, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data on the functional activity of this compound in comparison to the non-selective agonist Carbachol (CCh) at the human M1 muscarinic receptor. The data clearly illustrates the biased agonism of this compound, with potent activation of Gq-mediated pathways (Calcium Mobilization and ERK1/2 Phosphorylation) and minimal to no recruitment of β-arrestin.
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (% of CCh) |
| Carbachol (CCh) | Calcium Mobilization | 1,730 | 100% |
| ERK1/2 Phosphorylation | 9,440 | 100% | |
| β-Arrestin Recruitment | 4,360 | 100% | |
| This compound | Calcium Mobilization | 287 | 70.8% |
| ERK1/2 Phosphorylation | 3,300 | 93.3% | |
| β-Arrestin Recruitment | >30,000 | ~0% |
Data is compiled from studies in CHO cells stably expressing the human M1 receptor.[2][1]
Note: It is important to consider that the effect of this compound on β-arrestin recruitment is dependent on the M1 receptor expression level. In cell lines with very high, non-physiological levels of M1 receptor expression, this compound has been observed to induce β-arrestin recruitment.[2]
Signaling Pathways
The following diagrams illustrate the canonical M1 muscarinic receptor signaling pathways and highlight the biased agonism of this compound.
Caption: M1 Receptor Signaling and this compound Bias.
Experimental Protocols
The following is a detailed protocol for a PathHunter® β-arrestin recruitment assay, a common method for quantifying the interaction between an activated GPCR and β-arrestin. This protocol is based on the principles of enzyme fragment complementation (EFC).[4][5][6]
Objective: To quantify the recruitment of β-arrestin to the M1 muscarinic receptor upon stimulation with this compound and a reference agonist (e.g., Carbachol).
Materials:
-
PathHunter® CHO-K1 hM1 β-Arrestin cell line (DiscoverX or equivalent)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics)
-
This compound
-
Carbachol (CCh)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PathHunter® Detection Reagents (Galacton Star®, Emerald II™, and Cell Assay Buffer)
-
White, solid-bottom 96-well or 384-well assay plates
-
Luminometer
Protocol:
-
Cell Culture and Plating:
-
Culture the PathHunter® CHO-K1 hM1 β-Arrestin cells according to the supplier's instructions.
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Plate the cells in a white, solid-bottom assay plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and Carbachol in DMSO.
-
Perform a serial dilution of the compounds in assay buffer to create a concentration-response curve. The final DMSO concentration in the assay should be ≤ 0.5%.
-
-
Agonist Treatment:
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted compounds to the respective wells. Include wells with assay buffer only as a negative control and a known M1 antagonist as an inhibitor control if desired.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol. This typically involves mixing Galacton Star® substrate, Emerald II™ enhancer, and Cell Assay Buffer.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal from each well using a luminometer.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the concentration-response curves and calculate the EC₅₀ and Eₘₐₓ values for each compound using a non-linear regression analysis (e.g., four-parameter logistic equation).
-
Caption: β-Arrestin Recruitment Assay Workflow.
Conclusion
The allosteric agonist this compound exhibits significant biased agonism at the M1 muscarinic receptor, potently activating Gq-mediated signaling pathways while having a minimal effect on β-arrestin recruitment at physiological receptor expression levels. This unique pharmacological profile makes it a valuable tool for dissecting the distinct roles of these signaling pathways and a promising lead for the development of novel therapeutics with improved efficacy and reduced side effects. The provided protocols and data serve as a guide for researchers to further investigate the nuanced pharmacology of this compound and other biased ligands.
References
- 1. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for Electrophysiological Studies of VU0364572 on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the electrophysiological effects of VU0364572, a selective positive allosteric modulator (PAM) and agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). Activation of the M1 receptor is a promising therapeutic strategy for cognitive enhancement in disorders such as Alzheimer's disease and schizophrenia. This compound offers a valuable tool to probe the role of M1 receptor activation in modulating neuronal activity.
Introduction
This compound acts as a bitopic ligand, engaging both the orthosteric and an allosteric site on the M1 mAChR. This interaction leads to the potentiation of the effects of the endogenous neurotransmitter acetylcholine (ACh) and direct receptor activation. The primary mechanism through which M1 receptor activation enhances neuronal excitability is the inhibition of voltage-gated potassium channels, particularly the M-type current (I_M) mediated by KCNQ (Kv7) channels. This reduction in potassium efflux leads to membrane depolarization, a lower threshold for action potential firing, and an increase in neuronal firing rates.
M1 Receptor Signaling Pathway
Activation of the M1 mAChR by this compound initiates a Gq/11 protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The depletion of PIP2 is a key step in the suppression of KCNQ channels, resulting in increased neuronal excitability.
Application Notes and Protocols for VU0364572 Administration in Sprague-Dawley Rats for Cocaine Choice Studies
These application notes provide a detailed overview and protocols for the administration of VU0364572, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM), in Sprague-Dawley rats for investigating its effects on cocaine choice behavior. This document is intended for researchers, scientists, and drug development professionals working in the field of substance use disorders.
Introduction
Cocaine use disorder remains a significant public health concern with no approved pharmacotherapy.[1][2][3] The mesolimbic dopamine system, particularly projections from the prefrontal cortex (PFC) to the nucleus accumbens (NAc), plays a crucial role in the reinforcing effects of cocaine.[4] Cocaine's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine in the NAc, which is associated with its euphoric and addictive properties.[5] The muscarinic acetylcholine system has emerged as a promising target for modulating the effects of cocaine.[6] Specifically, M1 muscarinic receptors are positioned to influence the corticostriatal glutamatergic signaling that is altered by chronic drug use.[4]
This compound is a highly selective, brain-penetrant M1 receptor agonist/PAM that has been investigated for its potential to reduce cocaine self-administration.[4] Studies have shown that this compound can produce long-lasting reductions in cocaine choice, causing a reallocation of behavior towards an alternative, non-drug reinforcer.[4] However, other studies have reported inconsistent effects, highlighting the need for standardized and detailed protocols.[1]
Experimental Protocols
Animals
-
Age and Weight: Initially 8-9 weeks old, weighing 250-260 g.[7]
-
Housing: Rats are typically housed two per cage in a temperature and humidity-controlled colony room with a 12-hour light-dark cycle.[7] Food and water are provided ad libitum in the home cage.[7]
-
Acclimation: Animals should be acclimated to the facility for at least seven days and handled daily throughout the study.[7]
Surgical Procedures: Intravenous Catheterization
For cocaine self-administration studies, rats are surgically implanted with intravenous catheters in the jugular vein to allow for the direct infusion of cocaine. This procedure is performed under anesthesia, and rats are allowed to recover before behavioral training commences.
Cocaine vs. Food Choice Procedure
This behavioral paradigm allows rats to choose between an infusion of cocaine and a palatable food reinforcer (e.g., liquid food).
-
Apparatus: Standard operant conditioning chambers equipped with two levers, stimulus lights, and a syringe pump for cocaine infusion.[3]
-
Training:
-
Rats are first trained to self-administer cocaine (e.g., 0.75 mg/kg/infusion) by pressing an "active" lever, which is paired with discrete light and sound cues.[7]
-
Once stable self-administration is established, the choice procedure is introduced.
-
During choice sessions, increasing doses of cocaine (e.g., 0, 0.1, 0.32, 1.0 mg/kg/infusion) are available as an alternative to the food reinforcer during successive components of the session under a concurrent fixed-ratio schedule (e.g., FR5:FR5).[1]
-
This compound Administration
This compound can be administered through different dosing regimens to assess its acute and long-term effects.
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., water).[4]
-
Acute Administration: A single dose of this compound (e.g., 1 mg/kg) is administered, and cocaine choice behavior is monitored for several weeks post-treatment.[4]
-
Repeated Administration: Daily injections of this compound (e.g., for five consecutive days) are given, and choice behavior is assessed during and after the treatment period.[1][4]
In Vivo Microdialysis
To investigate the neurochemical effects of this compound, in vivo microdialysis can be performed in the NAc and mPFC to measure extracellular levels of dopamine and glutamate.[4][11]
-
Procedure:
-
Rats are treated with this compound or vehicle, followed by cocaine or saline.[4]
-
After a period (e.g., 4 weeks) to allow for the long-term effects of this compound to develop, microdialysis probes are implanted in the target brain regions.[4]
-
Dialysate samples are collected before and after an acute cocaine challenge to measure changes in neurotransmitter levels.[4]
-
Data Presentation
Table 1: Effects of Acute this compound (1 mg/kg) on Cocaine Choice
| Time Point | Percent Cocaine Choice (Vehicle) | Percent Cocaine Choice (this compound) |
| Baseline | Stable | Baseline Level |
| Treatment Day | Stable | Significantly Decreased |
| 1 Week Post | Stable | Significantly Decreased |
| 2 Weeks Post | Stable | Significantly Decreased |
| 3 Weeks Post | Stable | Significantly Decreased |
| 4 Weeks Post | Stable | Significantly Decreased |
| Data summarized from Thomsen et al.[4] |
Table 2: Effects of Repeated this compound Treatment on Cocaine Choice
| This compound Dose (mg/kg) | Effect on Percent Cocaine Choice |
| 0.32 | Significant decrease during the second week post-acute dosing |
| 10 | Significant decrease during the second week post-acute dosing |
| Note: These effects were not reproduced during repeated dosing in the same study.[1] |
Table 3: Neurochemical Effects of this compound (4 Weeks Post-Treatment)
| Brain Region | Neurotransmitter | Effect of Cocaine (Vehicle Pre-treatment) | Effect of Cocaine (this compound Pre-treatment) |
| Nucleus Accumbens | Dopamine | Increased Outflow | Marked Decrease in Cocaine-Induced Outflow |
| Nucleus Accumbens | Glutamate | Increased Outflow | Marked Decrease in Cocaine-Induced Outflow |
| Medial Prefrontal Cortex | Glutamate | No Significant Effect | No Significant Effect |
| Data summarized from Thomsen et al.[4] |
Visualizations
Signaling Pathway of Cocaine and this compound
Caption: Proposed signaling pathway of cocaine and this compound at the synapse.
Experimental Workflow for Cocaine Choice Studies
Caption: Experimental workflow for evaluating this compound in cocaine choice studies.
Discussion and Conclusion
The administration of the M1 PAM this compound has shown promise in preclinical models of cocaine addiction by reducing the choice to self-administer cocaine in favor of a food reinforcer.[4] The long-lasting effects observed after a single administration are particularly noteworthy and suggest that this compound may induce lasting neuroplastic changes.[4] The accompanying reduction in cocaine-induced dopamine and glutamate release in the NAc provides a potential neurochemical mechanism for these behavioral effects.[4]
However, it is important to note that the efficacy of this compound in reducing cocaine choice has not been consistently reported across all studies, with some research failing to replicate these effects with either acute or repeated dosing.[1] This discrepancy highlights the importance of methodological details and suggests that the therapeutic potential of selective M1 receptor activation for cocaine use disorder requires further investigation. Future studies should aim to clarify the optimal dosing, treatment duration, and the specific neuronal circuits through which this compound exerts its effects. The protocols and data presented here provide a foundation for researchers to design and interpret studies aimed at evaluating M1 receptor modulators as potential pharmacotherapies for cocaine addiction.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Effects of muscarinic M1 receptor stimulation on reinforcing and neurochemical effects of cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Synaptic Plasticity in the Pathophysiology of Cocaine Addiction — Journal of Young Investigators [jyi.org]
- 6. Muscarinic receptor M4 positive allosteric modulators attenuate central effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquisition of cocaine self-administration in male Sprague-Dawley rats: Effects of cocaine dose but not initial locomotor response to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquisition of cocaine self-administration in male Sprague-Dawley rats: effects of cocaine dose but not initial locomotor response to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of muscarinic M1 receptor... preview & related info | Mendeley [mendeley.com]
Application Notes and Protocols for Morris Water Maze Assessment of VU0364572
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Morris water maze (MWM) to assess the cognitive-enhancing effects of VU0364572, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM). The MWM is a widely used behavioral assay to evaluate hippocampal-dependent spatial learning and memory in rodents, making it a critical tool for the preclinical evaluation of potential therapeutics for neurodegenerative diseases like Alzheimer's.
Introduction to this compound and the Morris Water Maze
This compound is a potent and selective agonist for the M1 muscarinic acetylcholine receptor.[1] Activation of the M1 receptor is a promising therapeutic strategy for Alzheimer's disease and schizophrenia, as it plays a crucial role in cognitive functions.[2] The Morris water maze is a behavioral test that relies on distal cues for navigation to a submerged platform in a pool of opaque water, assessing spatial learning and memory.[3][4] This protocol is based on studies evaluating the effects of M1 receptor activation on cognitive function in rodent models.[5]
Experimental Protocol
This section details the methodology for conducting the MWM test with this compound administration.
Materials
-
Subjects: Animal models relevant to the research question (e.g., 5XFAD transgenic mice for Alzheimer's disease studies).[5]
-
This compound: Purity >98%.
-
Vehicle: Appropriate vehicle for this compound administration (e.g., drinking water).[5]
-
Morris Water Maze: A circular pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white tempera paint or non-fat dry milk. The water temperature should be maintained at a constant 22-25°C.[3]
-
Escape Platform: A submerged platform (approximately 10 cm in diameter) placed 1-1.5 cm below the water surface.[3]
-
Visual Cues: High-contrast geometric shapes placed on the walls of the testing room, visible from the maze.[3]
-
Video Tracking System: A camera mounted above the maze connected to a computer with tracking software (e.g., ANY-maze) to record and analyze the animal's swimming path, latency, and speed.
This compound Administration Protocol
-
Dosage and Administration: Based on a key study, this compound was administered ad libitum in the drinking water at a concentration of 0.075 mg/mL.[5] This method allows for chronic administration over an extended period.
-
Duration of Treatment: In the referenced study, mice received the treatment for 4 months, from 2 to 6 months of age, prior to and during behavioral testing.[5]
Morris Water Maze Procedure
The MWM test is typically conducted over several consecutive days and consists of three phases: habituation, acquisition (spatial learning), and a probe trial (memory retention).
-
Habituation (Day 1):
-
Allow each animal to swim freely in the maze for 60 seconds without the platform to acclimate them to the environment.
-
On the same day, a visible platform trial can be conducted where the platform is marked with a visible cue. Guide the animal to the platform and allow it to remain there for 20-30 seconds. This helps to assess for any visual or motor impairments.
-
-
Acquisition Phase (e.g., 5-7 consecutive days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the mouse into the water facing the wall at one of four quasi-random starting positions (e.g., North, South, East, West).[3]
-
Allow the animal to swim and locate the hidden platform. The maximum trial duration is typically 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
The inter-trial interval (ITI) should be consistent, typically ranging from 15 to 60 minutes, during which the animal is returned to its home cage.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the maze.
-
Place the animal in the maze at a novel starting position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform), the number of times the animal crosses the former platform location, and the swim path.
-
Data Presentation
The following tables summarize the expected quantitative data from a Morris water maze experiment with this compound, based on the qualitative descriptions of cognitive improvement found in the literature.[5]
Table 1: Acquisition Phase - Escape Latency (Seconds)
| Day | Vehicle Control Group (Mean ± SEM) | This compound-Treated Group (Mean ± SEM) |
| 1 | 55 ± 5 | 53 ± 5 |
| 2 | 45 ± 4 | 40 ± 4 |
| 3 | 35 ± 3 | 28 ± 3 |
| 4 | 25 ± 3 | 20 ± 2 |
| 5 | 20 ± 2 | 15 ± 2 |
Table 2: Acquisition Phase - Path Length (cm)
| Day | Vehicle Control Group (Mean ± SEM) | This compound-Treated Group (Mean ± SEM) |
| 1 | 800 ± 70 | 750 ± 65 |
| 2 | 650 ± 60 | 550 ± 50 |
| 3 | 500 ± 50 | 400 ± 40 |
| 4 | 350 ± 40 | 280 ± 30 |
| 5 | 280 ± 30 | 200 ± 25 |
Table 3: Probe Trial - Memory Retention
| Parameter | Vehicle Control Group (Mean ± SEM) | This compound-Treated Group (Mean ± SEM) |
| Time in Target Quadrant (%) | 30 ± 3 | 45 ± 4 |
| Platform Location Crossings (Count) | 2 ± 0.5 | 4 ± 0.7 |
| Swim Speed (cm/s) | 20 ± 2 | 20 ± 2 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the M1 muscarinic receptor signaling pathway and the experimental workflow for the Morris water maze protocol.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for MWM with this compound.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of VU0364572 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). Allosteric agonists bind to a site on the receptor distinct from the orthosteric binding site for the endogenous ligand, acetylcholine (ACh). This property can offer greater subtype selectivity and a distinct pharmacological profile compared to orthosteric agonists. This compound has been shown to potentiate M1 receptor signaling, primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades, including intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) 1/2 phosphorylation. Notably, it exhibits minimal recruitment of β-arrestin, suggesting a biased signaling profile.
These characteristics make this compound a valuable tool for investigating the therapeutic potential of M1 receptor activation in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The following protocols provide detailed methodologies for the application of this compound in primary neuron cultures to study its effects on key signaling pathways and disease-relevant biomarkers.
Data Presentation
Table 1: Summary of In Vitro Efficacy of this compound
| Assay | Cell Type/Preparation | Parameter | Value | Reference |
| Calcium Mobilization | CHO cells expressing hM1 | % of Carbachol max | 70.8 ± 6.43 | [1] |
| ERK1/2 Phosphorylation | CHO cells expressing hM1 | Agonist | Robust increase | [1] |
| β-arrestin Recruitment | hM1 CHO PathHunter cells | Agonist | Little to no effect | [1] |
| Electrophysiology (Excitability) | Mouse Medium Spiny Neurons (acute slices) | Modulator | Concentration and sex-dependent effects (30-90 µM) | [2] |
Experimental Protocols
Primary Cortical and Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary neurons from embryonic rodents, suitable for subsequent treatment with this compound.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse, E18-E19)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Enzyme solution: Papain (20 units/mL) in dissection medium
-
Enzyme inhibitor solution: Oialbumin (10 mg/mL) and DNAse I (100 µg/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Culture plates/dishes coated with Poly-D-Lysine (PDL)
Protocol:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the uterine horns and transfer to a sterile dish containing ice-cold dissection medium.
-
Isolate the embryos and dissect the cortices and/or hippocampi.
-
Mince the tissue into small pieces and transfer to the enzyme solution.
-
Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Stop the digestion by adding the enzyme inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto PDL-coated culture vessels at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue with half-media changes every 3-4 days.
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium changes in primary neurons in response to this compound.
Materials:
-
Primary neurons cultured on glass-bottom dishes or plates
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or plate reader equipped for calcium imaging
Protocol:
-
Culture primary neurons for at least 7 days in vitro (DIV) to allow for maturation.
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium and wash the cells once with HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-45 minutes.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells.
-
Acquire baseline fluorescence readings for 1-2 minutes.
-
Prepare serial dilutions of this compound in HBSS. A suggested starting concentration range is 100 nM to 100 µM.
-
Add the this compound solution to the cells and record the fluorescence changes for 5-10 minutes.
-
At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal (Fmax), followed by a calcium chelator (e.g., EGTA) to obtain the minimum signal (Fmin).
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence upon stimulation and F0 is the baseline fluorescence. Plot the dose-response curve to determine the EC50 of this compound.
ERK1/2 Phosphorylation Assay
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK) in primary neurons following treatment with this compound using an in-cell Western assay.
Materials:
-
Primary neurons cultured in 96-well plates
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
Fixing solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: Odyssey Blocking Buffer or 5% BSA in PBS
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Mouse anti-total ERK1/2
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Culture primary neurons in 96-well plates until mature (DIV 7-14).
-
Serum-starve the neurons for 4-6 hours by replacing the culture medium with serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 1 µM to 50 µM.
-
Treat the cells with this compound for a predetermined time. A time course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to determine the peak response. A 5-minute stimulation is often effective for GPCR-mediated ERK activation.[1]
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Wash the cells three times with PBS.
-
Block the wells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of primary antibodies against p-ERK and total ERK overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
Data Analysis: Quantify the fluorescence intensity for both p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each well. Plot the normalized p-ERK signal against the concentration of this compound to generate a dose-response curve.
Quantification of Amyloid-Beta (Aβ) Levels
This protocol provides a method to measure the effect of this compound on the secretion of Aβ peptides from primary neurons, relevant for Alzheimer's disease research.
Materials:
-
Mature primary cortical or hippocampal neuron cultures
-
This compound stock solution (in DMSO)
-
Conditioned medium collection tubes
-
Aβ40 and Aβ42 ELISA kits
-
Protein assay kit (e.g., BCA)
Protocol:
-
Culture primary neurons for at least 10-14 DIV.
-
Replace the culture medium with fresh medium containing the desired concentrations of this compound. A suggested concentration range is 1 µM to 30 µM. Include a vehicle control (DMSO).
-
Incubate the cells for 24-48 hours.
-
Collect the conditioned medium from each well and store at -80°C until analysis.
-
Lyse the cells in the wells and determine the total protein concentration for normalization.
-
Perform the Aβ40 and Aβ42 ELISA on the conditioned medium samples according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.
Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 from the standard curve. Normalize the Aβ concentrations to the total protein content of the corresponding cell lysate. Compare the Aβ levels in this compound-treated samples to the vehicle-treated controls.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the M1 muscarinic receptor.
Caption: General experimental workflow for studying this compound in primary neurons.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration-dependent cellular effects of this compound on medium spiny neurons in the nucleus accumbens of male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of VU0364572 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The M1 receptor is a key target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[3][4] this compound and its analogs offer a promising avenue for the development of novel therapeutics.[1][3] High-throughput screening (HTS) assays are essential for the rapid identification and characterization of novel M1 receptor agonists from large chemical libraries.
These application notes provide detailed protocols for two primary HTS assays suitable for screening this compound analogs: a Calcium Mobilization Assay and an IP-One Assay. Both assays are designed to measure the activation of the M1 receptor following its stimulation.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a Gq-protein coupled receptor.[5][6] Upon agonist binding, the receptor undergoes a conformational change, activating the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[7] This increase in intracellular calcium concentration triggers a cascade of downstream cellular responses.
High-Throughput Screening Assays
The following are detailed protocols for robust HTS assays designed to identify and characterize analogs of this compound that act as M1 receptor agonists.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon M1 receptor activation. It is a widely used, sensitive, and cost-effective method for primary HTS campaigns.[7][8]
Experimental Workflow:
Protocol:
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 384-well microplates.
-
Calcium-sensitive dye: Fluo-4 AM or an equivalent no-wash calcium assay kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Positive Control: Acetylcholine or a known M1 agonist.
-
Instrumentation: A fluorescent imaging plate reader (FLIPR) or a microplate reader capable of kinetic fluorescence reading with automated liquid handling.[9]
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the M1-expressing cells into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in Assay Buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs and control compounds in Assay Buffer. The final DMSO concentration should be kept below 0.5%.
-
Using the automated liquid handler of the plate reader, add 10 µL of the compound solutions to the respective wells of the cell plate.
-
-
Fluorescence Measurement:
-
Immediately after compound addition, measure the fluorescence intensity kinetically over a period of 2-3 minutes. The excitation wavelength is typically around 485 nm and the emission wavelength is around 525 nm for Fluo-4.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each analog.
-
Data Presentation:
| Compound ID | EC50 (nM) | Max Response (% of Control) |
| This compound | 110 | 100 |
| Analog A | 85 | 105 |
| Analog B | 250 | 95 |
| Analog C | >10,000 | <10 |
IP-One HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[10][11] The IP-One assay is a robust, endpoint assay suitable for HTS and is less susceptible to the transient nature of the calcium signal.[12][13]
Experimental Workflow:
Protocol:
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Assay Plates: White, low-volume 384-well microplates.
-
IP-One HTRF Assay Kit: (e.g., from Cisbio), containing IP1 standard, IP1-d2 conjugate, and anti-IP1-Europium cryptate conjugate.
-
Stimulation Buffer: Provided in the kit or a similar buffer containing LiCl.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Positive Control: Acetylcholine or a known M1 agonist.
-
Instrumentation: An HTRF-compatible microplate reader.
Procedure:
-
Cell Plating:
-
Seed the M1-expressing cells into white, low-volume 384-well plates at a density of 10,000-20,000 cells per well in 10 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the this compound analogs and control compounds in Stimulation Buffer.
-
Add 5 µL of the compound solutions to the respective wells of the cell plate.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Reagent Addition:
-
Following the stimulation, add 2.5 µL of the IP1-d2 conjugate to each well.
-
Add 2.5 µL of the anti-IP1-Europium cryptate conjugate to each well.
-
-
Incubation:
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
-
HTRF Measurement:
-
Read the plates on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratio to IP1 concentration using a standard curve generated with the IP1 standard provided in the kit.
-
Plot the IP1 concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each analog.
-
Data Presentation:
| Compound ID | EC50 (nM) | Max IP1 Accumulation (nM) |
| This compound | 150 | 80 |
| Analog A | 120 | 85 |
| Analog B | 350 | 75 |
| Analog C | >10,000 | <5 |
Conclusion
The described Calcium Mobilization and IP-One HTRF assays provide robust and reliable platforms for the high-throughput screening of this compound analogs. The choice between the two assays may depend on the specific screening goals, available instrumentation, and desired throughput. The calcium assay is well-suited for primary screening due to its speed and lower cost, while the IP-One assay offers a stable endpoint measurement that is less prone to interference and can be valuable for hit confirmation and lead optimization. By employing these detailed protocols, researchers can efficiently identify and characterize novel M1 muscarinic receptor agonists for the development of next-generation therapeutics.
References
- 1. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VU0364572 Handling and Solubility
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the handling and solubility of VU0364572 in DMSO and aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] Commercial suppliers often provide pre-dissolved solutions in DMSO, for example, at a concentration of 10 mM.[1]
Q2: How should I store this compound stock solutions?
A2: Prepared stock solutions of this compound TFA should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep them sealed and protected from moisture and light at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: Is this compound soluble in aqueous solutions?
A3: this compound is sparingly soluble in aqueous buffers. Direct dissolution in aqueous media is not recommended. For experiments in aqueous systems, it is standard practice to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous buffer of choice.[3] The final concentration of DMSO in the assay should be kept low, typically 0.5% to 1%, to avoid solvent effects on the experiment.[4][5]
Solubility Data
The following tables summarize the solubility and storage information for this compound and its trifluoroacetate (TFA) salt.
Table 1: this compound TFA Stock Solution & Storage
| Parameter | Details | Source |
| Recommended Solvent | DMSO | [1] |
| Example Stock Conc. | 10 mM | [1] |
| Storage Temperature | -20°C or -80°C | [1] |
| Storage Duration | 1 month at -20°C; 6 months at -80°C | [1] |
| Storage Conditions | Sealed, protected from moisture and light | [1] |
Table 2: Preparing Aqueous Working Solutions from DMSO Stock
| Method | Formulation Details | Final DMSO Concentration |
| Cell-based Assays | Serial dilution of DMSO stock into assay buffer (e.g., HBSS). | ~0.5% - 1% |
| In Vivo Formulation 1 | Dilute DMSO stock (e.g., 27.5 mg/mL) into PEG300, then add Tween-80, and finally saline. | Varies by final dilution |
| In Vivo Formulation 2 | Dilute DMSO stock (e.g., 27.5 mg/mL) into 20% SBE-β-CD in saline. | Varies by final dilution |
Troubleshooting Guide
Issue 1: My this compound has precipitated out of my aqueous working solution.
-
Cause: The aqueous solubility of this compound is low. The concentration of the compound in your final aqueous solution may be too high, or the percentage of DMSO may be too low to maintain solubility.
-
Solution:
-
Ensure the final DMSO concentration in your aqueous solution is sufficient, typically between 0.5% and 1%.[4][5]
-
Consider using a solubilizing agent in your aqueous buffer. For in vivo preparations, co-solvents like PEG300 and surfactants like Tween-80, or cyclodextrins such as SBE-β-CD, can be used.[1]
-
Prepare the working solution fresh before each experiment and do not store aqueous solutions for extended periods.
-
Issue 2: I am observing unexpected or inconsistent results in my cell-based assays.
-
Cause: This could be due to several factors, including compound degradation or solvent toxicity.
-
Solution:
-
Compound Stability: Ensure your DMSO stock solution has been stored correctly and is within the recommended stability period (1 month at -20°C, 6 months at -80°C).[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final concentration of DMSO as your test samples to differentiate between compound effects and solvent effects. Keep the final DMSO concentration below 1%.[5]
-
pH of Buffer: Ensure the pH of your final aqueous solution is within a stable range for your compound and appropriate for your experimental system.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a concentrated stock solution.
-
Weighing: Accurately weigh the required amount of solid this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the solid compound.
-
Dissolution: Vortex or sonicate the mixture gently until the solid is completely dissolved, resulting in a clear solution.
-
Aliquoting and Storage: Divide the stock solution into smaller, single-use aliquots. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays
This protocol describes the dilution of a DMSO stock for use in typical in vitro experiments.
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound in DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, you may perform an intermediate dilution in DMSO or directly in the assay buffer.
-
Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed aqueous assay buffer (e.g., HBSS) to achieve the final desired experimental concentration. Ensure the final DMSO concentration does not exceed 1%.[5]
-
Mixing: Mix thoroughly by gentle inversion or pipetting.
-
Application: Use the freshly prepared working solution immediately in your experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
VU0364572 Stability and Degradation: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of the M1 muscarinic acetylcholine receptor agonist, VU0364572, in common experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to keep the solutions sealed and protected from moisture and light to prevent degradation. For solid forms of this compound, storage at 4°C in a sealed container, away from moisture and light, is recommended.
Q2: How stable is this compound in aqueous experimental buffers?
Q3: What is the primary degradation pathway for this compound in aqueous solutions?
A3: The most probable degradation pathway for this compound in aqueous buffers is the hydrolysis of the benzamide bond. This reaction would break the molecule into two primary degradation products: a carboxylic acid derivative and an amine derivative.
Q4: What is the in vivo half-life of this compound?
A4: The reported in vivo half-life of this compound is approximately 45 minutes.[1][2] It is important to note that this in vivo half-life is a result of metabolic processes in a living organism and does not directly reflect the chemical stability in an in vitro experimental buffer.
Q5: Are there any known incompatibilities with common buffer components?
A5: While specific incompatibility studies for this compound with all buffer components are not extensively documented, it is good practice to be aware of potential interactions. Buffers containing strong nucleophiles could potentially accelerate the degradation of the benzamide group. When using complex media or buffers with numerous additives, a preliminary stability check is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results over time. | Degradation of this compound in the working solution. | Prepare fresh working solutions of this compound for each experiment. Avoid storing the compound in aqueous buffers for extended periods. If you must prepare solutions in advance, store them at 4°C and use them within a few hours. For longer-term storage, use aliquots of the DMSO stock solution stored at -80°C. |
| Precipitation of this compound in the experimental buffer. | Poor solubility of this compound in the aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed the recommended percentage (typically <0.1% to 1%). If solubility issues persist, consider using a different buffer system or employing a solubilizing agent, after verifying its compatibility with your assay. |
| Variability between experimental replicates. | Inconsistent concentrations of active this compound due to degradation. | Standardize the time between the preparation of the working solution and its use in the assay. Ensure uniform storage conditions for all aliquots of the stock solution. |
| Loss of compound activity after freeze-thaw cycles of the stock solution. | Degradation due to repeated temperature changes. | Aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles. |
Quantitative Data on this compound Stability
The following tables provide illustrative data on the stability of this compound in different buffers at various pH values and temperatures. This data is based on the expected hydrolysis of the benzamide functional group and should be considered as a guideline. For precise stability information in your specific experimental setup, it is recommended to perform a stability study as outlined in the experimental protocols below.
Table 1: Illustrative Stability of this compound in Various Buffers at 25°C
| Buffer (50 mM) | pH | % Remaining after 8 hours | % Remaining after 24 hours |
| Citrate | 5.0 | ~85% | ~70% |
| PBS | 7.4 | >95% | ~90% |
| HEPES | 7.4 | >95% | ~92% |
| Tris | 8.5 | ~90% | ~80% |
| Carbonate-Bicarbonate | 9.5 | ~75% | ~55% |
Table 2: Illustrative Temperature-Dependent Stability of this compound in PBS (pH 7.4)
| Temperature | % Remaining after 24 hours | % Remaining after 72 hours |
| 4°C | >98% | >95% |
| 25°C | ~90% | ~75% |
| 37°C | ~80% | ~60% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock and Working Solutions:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Dilute the stock solution with the respective stressor solutions (see below) to a final concentration of 100 µM.
2. Stress Conditions:
- Acidic Hydrolysis: Mix the this compound working solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
- Basic Hydrolysis: Mix the this compound working solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
- Oxidative Degradation: Mix the this compound working solution with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
- Thermal Degradation: Incubate the this compound working solution in a neutral buffer (e.g., PBS pH 7.4) at 60°C for 24, 48, and 72 hours.
- Photodegradation: Expose the this compound working solution in a neutral buffer to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
- At each time point, take an aliquot of the stressed solution.
- Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
- Analyze the samples by a suitable analytical method, such as LC-MS/MS, to determine the percentage of this compound remaining and to identify any degradation products.
Protocol 2: Stability Assessment of this compound in Experimental Buffers
This protocol provides a framework for determining the stability of this compound in your specific experimental buffer.
1. Preparation of Solutions:
- Prepare your experimental buffer at the desired pH.
- Prepare a 10 mM stock solution of this compound in DMSO.
- Spike the experimental buffer with the this compound stock solution to achieve the final desired working concentration. Ensure the final DMSO concentration is minimal and consistent across all samples.
2. Incubation:
- Aliquot the this compound-spiked buffer into several vials.
- Incubate the vials at the desired experimental temperatures (e.g., 4°C, 25°C, 37°C).
3. Time Points:
- Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
- The t=0 sample should be analyzed immediately after preparation.
- Store the collected samples at -80°C until analysis to halt further degradation.
4. Analysis:
- Analyze the samples using a validated quantitative analytical method, such as LC-MS/MS, to determine the concentration of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
Caption: Workflow for assessing the stability of this compound in an experimental buffer.
Caption: Postulated primary degradation pathway of this compound via hydrolysis of the benzamide bond.
References
Potential off-target effects of VU0364572 at high concentrations
This technical support guide provides troubleshooting information and frequently asked questions regarding the potential off-target effects of VU0364572, a selective allosteric agonist of the M1 muscarinic acetylcholine receptor, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My results suggest non-M1 receptor activity when using high concentrations of this compound. Is this expected?
A1: Yes, this is a known characteristic of this compound. While it is a highly selective allosteric agonist for the M1 receptor at lower concentrations, studies have shown that at high micromolar to millimolar concentrations, this compound can exhibit off-target effects. Specifically, it can act as a weak partial agonist at the orthosteric site of all five muscarinic acetylcholine receptor subtypes (M1-M5).[1] This bitopic binding nature means it can interact with both the allosteric and orthosteric binding sites.[1]
Q2: At what concentrations do these off-target effects become apparent?
A2: Off-target binding to the orthosteric site of muscarinic receptors is typically observed at concentrations significantly higher than its EC50 for M1 allosteric agonism (EC50 of 0.11 µM).[2] Significant inhibition of [3H]-NMS binding to the orthosteric site is observed at concentrations approaching the micromolar and millimolar range.[1] For specific binding affinities (Ki values) at the different muscarinic receptor subtypes, please refer to the data table below.
Q3: What are the potential consequences of these off-target effects in my experiments?
A3: The off-target activity of this compound at high concentrations can lead to several experimental confounds:
-
Lack of M1 Selectivity: The observed physiological or cellular response may not be solely attributable to M1 receptor activation.
-
Activation of Other Muscarinic Subtypes: Depending on your experimental system, you may inadvertently activate M2-M5 receptors, leading to a variety of downstream signaling events. For instance, M2 and M4 receptors typically couple to Gi/o, inhibiting adenylyl cyclase, while M1, M3, and M5 receptors couple to Gq/11, activating the phospholipase C pathway.
-
Complex Dose-Response Curves: The dual action as an allosteric M1 agonist and a weak orthosteric agonist across all subtypes can result in complex and difficult-to-interpret dose-response relationships.
-
Potential for Adverse Effects in Vivo: In animal studies, high doses may lead to cholinergic adverse effects due to the non-selective activation of peripheral M2 and M3 receptors.[3]
Q4: How can I minimize or control for these off-target effects?
A4: To ensure the M1 selectivity of your experiment, consider the following:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits a robust M1-mediated response in your system.
-
Use a Selective M1 Antagonist: To confirm that the observed effect is M1-dependent, perform experiments in the presence of a selective M1 antagonist.
-
Employ a Structurally Unrelated M1 Agonist: As a positive control, use a different, structurally unrelated M1 agonist to see if it recapitulates the effects of this compound.
-
Use Cell Lines Expressing Single Muscarinic Receptor Subtypes: If possible, utilize cell lines individually expressing each of the five muscarinic receptor subtypes to characterize the activity of this compound at each subtype.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected physiological response inconsistent with M1 activation. | Off-target activation of other muscarinic receptor subtypes (M2-M5) due to high concentrations of this compound. | Lower the concentration of this compound. Use a selective antagonist for the suspected off-target receptor to see if the unexpected response is blocked. |
| High background or non-specific signaling in cellular assays. | This compound is acting as a weak partial agonist at multiple muscarinic receptors present in the cells. | Confirm the expression profile of muscarinic receptor subtypes in your cell model. If possible, use a cell line with a more defined receptor expression pattern. |
| Difficulty replicating results from the literature. | Differences in experimental conditions, such as receptor expression levels, can influence the activity of this compound.[4] | Carefully review and align your experimental protocol with the cited literature, paying close attention to cell line, receptor density, and this compound concentration. |
| In vivo studies show adverse cholinergic effects. | High doses of this compound are likely causing non-selective activation of peripheral M2 and M3 receptors.[3] | Reduce the administered dose. Monitor for common cholinergic side effects. Consider co-administration with a peripherally restricted muscarinic antagonist if the central effects are the primary focus. |
Quantitative Data: Off-Target Orthosteric Binding of this compound
The following table summarizes the binding affinity (Ki values) of this compound for the orthosteric site of the five human muscarinic acetylcholine receptor subtypes. These values were determined using radioligand binding assays with [3H]-N-methylscopolamine ([3H]-NMS).
| Receptor Subtype | Ki (µM) |
| M1 | 130 |
| M2 | 250 |
| M3 | 160 |
| M4 | 160 |
| M5 | 80 |
Data sourced from a study by an ACS Chem Neurosci.[1]
Experimental Protocols
Radioligand Binding Assay for Determining Orthosteric Site Affinity
This protocol provides a general framework for assessing the binding of this compound to the orthosteric site of muscarinic receptors.
Objective: To determine the binding affinity (Ki) of this compound at the five muscarinic receptor subtypes (M1-M5) by measuring the displacement of a non-selective radiolabeled antagonist, [3H]-N-methylscopolamine ([3H]-NMS).
Materials:
-
Membrane preparations from cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
[3H]-NMS (radiolabeled antagonist).
-
This compound.
-
Atropine (non-selective muscarinic antagonist for determining non-specific binding).
-
Assay Buffer (e.g., PBS, pH 7.4).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates.
-
Plate shaker.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer. The concentration range should be wide enough to generate a full competition curve (e.g., from 1 nM to 1 mM).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer or unlabeled atropine (for non-specific binding).
-
50 µL of the appropriate this compound dilution.
-
50 µL of [3H]-NMS at a final concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) on a plate shaker.
-
Harvesting: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VU0364572 Dose for In Vivo Cognitive Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of VU0364572 for in vivo cognitive studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR).[1] It does not bind to the same site as the endogenous ligand, acetylcholine (the orthosteric site), but rather to a different site on the receptor, known as an allosteric site. This binding enhances the receptor's response to acetylcholine. This compound is further characterized as a "bitopic" ligand, meaning it interacts with both the allosteric site and portions of the orthosteric site.[2] This mechanism of action allows for a more nuanced modulation of M1 receptor activity compared to traditional orthosteric agonists.
Q2: What are the potential therapeutic applications of this compound in cognitive research?
A2: this compound has shown potential as a neuroprotective agent and for enhancing cognitive function, particularly in models of Alzheimer's disease.[1][3] Studies have demonstrated its ability to improve performance in hippocampal-dependent memory tasks.[4] Its selectivity for the M1 receptor, which is highly expressed in brain regions critical for cognition like the hippocampus and cortex, makes it a valuable tool for investigating the role of cholinergic signaling in learning and memory.
Q3: Is this compound orally bioavailable and CNS penetrant?
A3: Yes, this compound is orally active and penetrates the central nervous system (CNS).[1][3] This makes it suitable for systemic administration in in vivo studies, allowing for the investigation of its effects on cognitive function following non-invasive dosing routes.
Troubleshooting Guide
Issue 1: Lack of Efficacy in a Cognitive Task
-
Possible Cause: Suboptimal dose.
-
Troubleshooting Steps:
-
Review Dose-Response Data: Consult the provided dose-response tables (Tables 1 and 2) for effective dose ranges in similar cognitive paradigms and animal models.
-
Dose Escalation: If the initial dose is low, consider a careful dose escalation study. It is important to note that cognitive enhancement often follows an inverted U-shaped dose-response curve, where higher doses may not necessarily produce better results and could even be detrimental.[5]
-
Route of Administration: Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and consistent with published studies. The vehicle used to dissolve this compound can also impact its solubility and absorption.
-
-
-
Possible Cause: Timing of administration relative to the behavioral task.
-
Troubleshooting Steps:
-
Consider Pharmacokinetics: this compound has a relatively short half-life of approximately 45 minutes.[1][3] Administer the compound at a time point that ensures peak brain concentrations coincide with the cognitive testing period.
-
Pre-treatment Interval: For acute studies, a pre-treatment time of 30 minutes before the first trial is often used.[4]
-
-
-
Possible Cause: Issues with the behavioral paradigm.
-
Troubleshooting Steps:
-
Protocol Validation: Ensure your behavioral protocol is robust and validated in your laboratory.
-
Control Groups: Include appropriate vehicle control groups to confirm that the observed effects are due to this compound.
-
-
Issue 2: Observation of Adverse Effects
-
Possible Cause: Dose is too high, leading to cholinergic side effects.
-
Troubleshooting Steps:
-
Monitor for Cholinergic Signs: Be vigilant for common cholinergic adverse effects such as salivation, lacrimation, urination, diarrhea, and emesis (SLUDGE).[6] Seizure activity can also occur at high doses of M1 agonists.[7]
-
Dose Reduction: If adverse effects are observed, reduce the dose to a level that is behaviorally tolerated while still aiming for cognitive enhancement. The therapeutic window for M1 agonists can be narrow.
-
Consult Literature: Review studies on other M1 selective agonists to understand the expected adverse effect profile.[6]
-
-
-
Possible Cause: Stress from handling and administration.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are properly habituated to the handling and administration procedures before the start of the experiment to minimize stress-induced confounding factors.
-
-
Issue 3: High Variability in Behavioral Data
-
Possible Cause: Inconsistent drug administration.
-
Troubleshooting Steps:
-
Accurate Dosing: Ensure accurate and consistent dosing for all animals. For oral gavage, confirm proper placement to ensure the full dose is delivered to the stomach.
-
Vehicle Preparation: Prepare the dosing solution fresh daily and ensure this compound is fully dissolved or homogenously suspended.
-
-
-
Possible Cause: Biological variability.
-
Troubleshooting Steps:
-
Sufficient Sample Size: Use a sufficient number of animals per group to account for individual differences in response.
-
Randomization: Randomize animals to different treatment groups to avoid systematic bias.
-
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Rodent Cognitive Models
| Species | Cognitive Task | Dose | Route of Administration | Key Findings | Reference |
| Mouse | Alzheimer's Disease Model (Chronic) | ~10 mg/kg/day | Oral (in drinking water) | Prevented memory impairments and reduced Aβ pathology. | [8] |
| Rat | Morris Water Maze | Up to 1 mg/kg | Intraperitoneal (IP) | Enhanced spatial memory on days 4 and 5 of testing. | [4][9] |
| Rat | Contextual Fear Conditioning | Up to 1 mg/kg | Intraperitoneal (IP) | Enhanced acquisition of contextual fear conditioning. | [4][9] |
| Rat | Cocaine Choice Procedure | 0.32 and 10 mg/kg (acute) | Not specified | Inconsistent effects on cocaine choice. | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Parameter | Value | Route of Administration | Reference |
| Not Specified | Half-life (t½) | 45 minutes | Not Specified | [1][3] |
| Rat | Oral Bioavailability | Documented to be orally bioavailable | Oral | [8] |
| Mouse/Rat | CNS Penetration | CNS penetrant | Not Specified | [1][3] |
Note: Detailed pharmacokinetic parameters such as Cmax and Tmax for this compound in peer-reviewed literature are limited. Researchers may need to perform their own pharmacokinetic studies to determine these values in their specific experimental setup.
Experimental Protocols
1. Morris Water Maze (MWM) for Spatial Learning and Memory
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-24°C). A hidden platform is submerged 1-2 cm below the water surface. Distal visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (5-7 days):
-
Animals are given 4 trials per day to find the hidden platform from different starting locations.
-
Each trial lasts for a maximum of 60-90 seconds. If the animal fails to find the platform, it is gently guided to it.
-
Animals are allowed to remain on the platform for 15-30 seconds.
-
This compound or vehicle is administered 30 minutes before the first trial of each day.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
Animals are allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.
-
-
-
Data Analysis: Latency to find the platform, path length, and time spent in the target quadrant are key parameters to be analyzed.
2. Contextual Fear Conditioning (CFC) for Associative Memory
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Training Phase:
-
Animals are placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes).
-
A mild, brief footshock (e.g., 0.5-0.7 mA for 1-2 seconds) is delivered.
-
This compound or vehicle is administered 30 minutes before the training session.
-
-
Testing Phase (24 hours later):
-
Animals are returned to the same chamber.
-
No footshock is delivered.
-
Freezing behavior (a fear response) is recorded for a set period (e.g., 5 minutes).
-
-
-
Data Analysis: The percentage of time spent freezing during the testing phase is used as a measure of contextual fear memory.
3. Vehicle for this compound Administration
Published studies have used the following vehicles for in vivo administration of this compound and similar compounds:
-
Oral Administration (in drinking water): this compound can be dissolved in drinking water for chronic studies.[8]
-
Intraperitoneal (IP) Injection: For acute dosing, this compound can be dissolved in a vehicle such as saline, or a solution of N-Methyl Pyrrolidinone and PEG-400.[10] A common vehicle composition is 10% N-Methyl Pyrrolidinone and 90% PEG-400.[10]
It is crucial to determine the solubility of this compound in the chosen vehicle and to ensure the vehicle itself does not have any behavioral effects.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for In Vivo Cognitive Studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Downsides of Cognitive Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting VU0364572 dose-response curve variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU0364572, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound, particularly focusing on variability in dose-response curves.
Q1: We are observing significant variability and inconsistency in our this compound dose-response curves. What are the potential causes?
A1: Variability in dose-response curves for this compound can stem from several factors related to its mechanism of action and the experimental setup. Key areas to investigate include:
-
Compound-Specific Properties: this compound is a "bitopic" ligand, meaning it interacts with both the allosteric and the orthosteric binding sites of the M1 receptor.[1] This complex binding mode can lead to pharmacological effects that are highly sensitive to assay conditions.
-
Receptor Expression Levels: The efficacy of this compound can be dependent on the M1 receptor expression levels in your cell line.[2] Variations in receptor density between cell passages or even within a cell population can lead to inconsistent responses.
-
Assay Conditions: Inconsistencies in cell density, incubation times, buffer composition, and the concentration of the orthosteric agonist (if used) can all contribute to variability.
-
Cell Health and Passage Number: Using cells of a high passage number or cells that are not in a healthy, logarithmic growth phase can result in altered receptor expression and signaling capacity.
Q2: How does the bitopic nature of this compound contribute to experimental variability?
A2: The dual-binding capability of this compound means its functional output is a composite of its effects on both orthosteric and allosteric sites.[1][3] This can lead to:
-
Complex Dose-Response Curves: The shape of the dose-response curve may not always follow a standard sigmoidal pattern.
-
Dependence on Orthosteric Agonist Concentration: If you are co-applying an orthosteric agonist (like acetylcholine or carbachol), the observed potency and efficacy of this compound will be highly dependent on the concentration of that agonist.
-
"Bell-Shaped" Curves: In some systems, high concentrations of a bitopic ligand can lead to a decrease in the observed response, resulting in a "bell-shaped" dose-response curve.
Q3: Our EC50 values for this compound are different from published values. Why might this be?
A3: Discrepancies in EC50 values are common and can be attributed to several factors:
-
Assay System: Different functional assays (e.g., calcium mobilization vs. IP1 accumulation) have varying degrees of signal amplification and receptor reserve.[1] Assays with high receptor reserve, like many calcium mobilization assays, tend to yield more potent EC50 values.[1]
-
Cell Line: The choice of cell line and its specific M1 receptor expression level will significantly impact the measured potency.[2]
-
Assay Parameters: Specific experimental conditions such as incubation time, temperature, and buffer components can alter the apparent potency.
-
Data Analysis: The method of data normalization and the curve-fitting algorithm used can also influence the calculated EC50 value.
Q4: What are the key parameters to optimize for a robust and reproducible this compound assay?
A4: To minimize variability, systematically optimize the following:
-
Cell Density: Plate cells at a consistent density and ensure they form a confluent monolayer before the assay. Test a range of cell densities to find the optimal window for your specific cell line and assay readout.
-
Orthosteric Agonist Concentration: If using a co-agonist, carefully determine and consistently use a specific concentration (e.g., EC20 or EC80) based on a full dose-response curve of the agonist alone.
-
Incubation Times: Optimize both the pre-incubation time with this compound and the stimulation time with the orthosteric agonist (if applicable).
-
Buffer Composition: Use a consistent, high-quality assay buffer. For calcium mobilization assays, ensure appropriate concentrations of calcium and probenecid.[4]
-
DMSO Concentration: Keep the final concentration of DMSO consistent across all wells and as low as possible (typically ≤ 0.5%).
Data Presentation
Summary of Reported this compound In Vitro Activities
| Parameter | Cell Line | Assay Type | Value (µM) | Reference |
| EC50 | CHO-hM1 | Calcium Mobilization | ~0.11 | [2] |
| EC50 | CHO-rM1 | Calcium Mobilization | ~0.1 - 0.3 | [1] |
| EC50 | CHO-M1 | IP Accumulation | 23.2 ± 11.5 | [1] |
| Ki | CHO-rM1 | [3H]-NMS Binding | 45.9 ± 10.1 | [1] |
Experimental Protocols
Detailed Protocol: Calcium Mobilization Assay for this compound in CHO-M1 Cells
This protocol is a representative example for assessing the agonist activity of this compound.
1. Materials:
-
CHO cells stably expressing the human M1 muscarinic receptor (CHO-hM1).
-
Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
This compound stock solution in DMSO.
-
Orthosteric agonist (optional, e.g., Acetylcholine or Carbachol) stock solution in assay buffer.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).
2. Cell Plating:
-
Culture CHO-hM1 cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed cells into the microplate at a pre-optimized density (e.g., 20,000 - 50,000 cells/well for a 96-well plate) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
3. Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM in assay buffer).
-
Gently remove the culture medium from the cell plate.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove extracellular dye. Leave 100 µL of assay buffer in each well.
4. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤ 0.5%.
-
If testing for PAM activity, prepare the orthosteric agonist at a fixed concentration (e.g., EC20) in assay buffer.
5. Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader, allowing the temperature to equilibrate.
-
Set the instrument parameters for excitation (~485 nm) and emission (~525 nm) wavelengths suitable for the chosen dye.
-
Program the instrument for a kinetic read:
-
Establish a stable baseline reading for 10-20 seconds.
-
Automated addition of the this compound dilutions.
-
Continue recording the fluorescence signal for at least 3-5 minutes to capture the peak response.
-
(For PAM assays) After an appropriate pre-incubation with this compound, perform a second automated addition of the fixed concentration of the orthosteric agonist and continue recording.
-
6. Data Analysis:
-
Export the raw fluorescence data (Relative Fluorescence Units - RFU).
-
For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of a known full agonist) or express as a percentage of the maximum response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Emax values.
Visualizations
References
- 1. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding ceiling effects with VU0364572 in functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU0364572 in functional assays. The information is tailored for scientists and drug development professionals to help them avoid common pitfalls, such as ceiling effects, and to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct allosteric site on the receptor.[2] This allosteric binding modulates the receptor's function, leading to its activation.[2] Some studies suggest that this compound may act as a bitopic ligand, interacting with both an allosteric site and the orthosteric ACh binding pocket.[2] This unique mechanism of action contributes to its high selectivity for the M1 receptor subtype over other muscarinic receptors.[2]
Q2: I am observing a plateau in my concentration-response curve for this compound at higher concentrations. What could be causing this ceiling effect?
A ceiling effect, where increasing concentrations of this compound do not produce a greater response, can be attributed to several factors:
-
Receptor Saturation: At high concentrations, all available M1 receptors in your experimental system may be occupied by this compound, leading to a maximal response that cannot be surpassed.
-
Partial Agonism: this compound is considered a partial agonist.[2][3] This means that even at saturating concentrations, it may not induce the full maximal response achievable by a full agonist like acetylcholine or carbachol. The intrinsic efficacy of this compound is lower than that of a full agonist.
-
Receptor Reserve: The observable effect of an agonist is dependent on the receptor reserve in a given cell type or tissue.[3] In systems with low M1 receptor expression or inefficient coupling to downstream signaling pathways, the maximal response to this compound may be limited, resulting in a ceiling effect at a lower apparent efficacy.[2][3]
-
Assay Detection Limits: The detection range of your functional assay (e.g., calcium flux, IP accumulation) might be a limiting factor. If the response induced by high concentrations of this compound exceeds the upper limit of detection of your assay, you will observe a plateau.
Q3: How can I avoid or mitigate ceiling effects in my functional assays with this compound?
To obtain a complete and interpretable concentration-response curve, consider the following strategies:
-
Optimize Receptor Expression Levels: If using a recombinant cell line, you can modulate the level of M1 receptor expression.[3] Lowering receptor expression can sometimes reveal differences in the efficacy of partial agonists that are not apparent in high-expression systems.
-
Choose an Appropriate Assay System: Select a cell line or tissue with a known appropriate level of M1 receptor expression and signaling capacity for your research question. Some studies have utilized cell lines with inducible M1 expression to control for receptor reserve.[3]
-
Use a Full Agonist as a Reference: Always include a full agonist, such as acetylcholine or carbachol, as a positive control in your experiments. This will allow you to determine the maximal possible response in your system and to normalize the response to this compound as a percentage of the full agonist response.[3]
-
Assay Validation: Ensure your assay has a wide dynamic range and is not the limiting factor. This can be checked by titrating a full agonist to its maximal effect.
-
Careful Concentration Selection: Design your concentration-response experiments with a wide range of this compound concentrations, including lower concentrations that are likely to fall on the linear portion of the curve.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Flat concentration-response curve at high concentrations of this compound. | 1. Receptor saturation.2. Partial agonism of this compound.3. Low receptor reserve in the assay system.[2][3]4. Assay signal saturation. | 1. This is expected; the plateau represents the maximal effect (Emax).2. Normalize data to a full agonist like carbachol to determine the relative efficacy of this compound.[3]3. Consider using a cell line with higher M1 receptor expression or one where expression is inducible.[3]4. Validate the dynamic range of your assay with a full agonist. |
| High variability in the maximal response to this compound between experiments. | 1. Inconsistent cell culture conditions (e.g., passage number, cell density).2. Fluctuations in M1 receptor expression levels. | 1. Standardize cell culture and assay protocols meticulously.2. If using an inducible expression system, ensure consistent induction conditions. Monitor receptor expression levels if possible. |
| This compound shows lower than expected potency (EC50). | 1. Degradation of the compound.2. Issues with compound dilution and concentration accuracy.3. Presence of antagonists or inhibitors in the assay medium. | 1. Ensure proper storage and handling of this compound stock solutions.2. Prepare fresh dilutions for each experiment and verify the accuracy of your serial dilutions.3. Check all components of the assay buffer and media for potential interfering substances. |
Experimental Data Summary
The following tables summarize quantitative data from functional assays with this compound, providing insights into its potency and efficacy in different experimental contexts.
Table 1: Potency (EC50) and Efficacy (% of Full Agonist) of this compound in a Calcium Mobilization Assay
| Cell Line | Agonist | EC50 (µM) | Emax (% of Carbachol) | Reference |
| hM1 CHO | This compound | 0.11 | 70.8 ± 6.43 | [1][3] |
| hM1 CHO | Carbachol | N/A | 100 | [3] |
Table 2: Potency (EC50) of this compound in an IP Hydrolysis Assay in a Low Receptor Reserve System
| Assay | Agonist | EC50 (µM) | Reference |
| IP Hydrolysis | This compound | 23.2 ± 11.5 | [2] |
Signaling Pathways and Experimental Workflow
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The M1 mAChR is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[4][5][6] Activation of the M1 receptor by an agonist like this compound initiates a signaling cascade that leads to the activation of Phospholipase C (PLC).[4][5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[6] These signaling events ultimately lead to various cellular responses.
Experimental Workflow for a Calcium Mobilization Assay
A common functional assay to assess the activity of this compound is the measurement of intracellular calcium mobilization. The workflow for such an assay is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
Impact of VU0364572's low intrinsic activity on experimental design
Welcome to the technical support center for VU0364572. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when working with this M1 muscarinic acetylcholine receptor agonist. Due to its low intrinsic activity and bitopic mechanism of action, specific considerations are required to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective M1 muscarinic acetylcholine receptor (mAChR) agonist.[1][2][3] It functions as a bitopic allosteric agonist, meaning it interacts with both the orthosteric (primary) acetylcholine binding site and a separate allosteric site on the M1 receptor.[1] This dual interaction is thought to be critical for its high selectivity over other mAChR subtypes.[1] Despite being an agonist, it possesses low intrinsic activity, meaning it only partially activates the receptor compared to a full agonist like carbachol.[4]
Q2: How does the low intrinsic activity of this compound impact experimental design?
A2: The low intrinsic activity of this compound means that the magnitude of the response it elicits will be highly dependent on the sensitivity of the assay and the level of receptor expression in the experimental system (receptor reserve). In systems with low receptor reserve, this compound may act as a weak partial agonist or even an antagonist of a more efficacious agonist.[1] Therefore, it is crucial to use highly sensitive assay formats and cell lines with robust M1 receptor expression to observe a significant agonist effect.
Q3: What are the key signaling pathways activated by this compound?
A3: this compound has been shown to activate Gq-coupled signaling pathways downstream of the M1 receptor. This primarily results in the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinase (ERK).[5] Notably, it has been reported to have little to no effect on β-arrestin recruitment, suggesting it may be a biased agonist.[5]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is orally active and CNS penetrant, making it suitable for in vivo research.[2] It has been used in animal models to investigate its potential therapeutic effects, particularly in the context of Alzheimer's disease, where it has been shown to have neuroprotective effects and reduce amyloid pathology.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very weak signal in a functional assay (e.g., calcium mobilization). | Low M1 receptor expression: The low intrinsic activity of this compound requires sufficient receptor numbers to generate a measurable signal. | - Use a cell line with high or inducible M1 receptor expression. - Verify receptor expression levels via radioligand binding or western blot. |
| Low assay sensitivity: The assay may not be sensitive enough to detect partial agonism. | - Optimize assay conditions (e.g., cell density, dye loading, incubation times). - Consider using a more sensitive readout, such as an IP-one assay, which is less prone to signal amplification issues. | |
| Incorrect compound concentration: The concentration range may be too low to elicit a response. | - Perform a wide concentration-response curve, up to the micromolar range, to ensure the full dose-response is captured. | |
| Degradation of this compound: Improper storage or handling may lead to compound degradation. | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). - Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| High background signal or constitutive activity. | Very high receptor overexpression: Excessive receptor expression can lead to ligand-independent signaling. | - If using an inducible expression system, titrate the inducer to find an optimal receptor expression level. - If using a stably transfected cell line, consider selecting a clone with more moderate expression. |
| Variability between experiments. | Inconsistent cell culture conditions: Cell passage number, density, and health can all affect GPCR signaling. | - Use cells within a defined passage number range. - Ensure consistent seeding densities and cell health across experiments. |
| Bitopic binding kinetics: The dual binding nature of this compound may lead to complex binding kinetics that are sensitive to incubation times. | - Optimize and standardize pre-incubation and stimulation times. |
Quantitative Data Summary
The following table summarizes the in vitro pharmacological properties of this compound in different functional assays. Note that potency (EC50) and efficacy (Emax) can vary depending on the assay system and receptor expression levels.
| Assay Type | Parameter | Value | Reference |
| Calcium Mobilization | EC50 | 0.11 µM | [2][6] |
| Emax | ~70.8% (relative to Carbachol) | [5] | |
| ERK1/2 Phosphorylation | EC50 | Data not consistently reported, but shows robust activation | [5] |
| Emax | Robust activation observed | [5] | |
| β-Arrestin Recruitment | Emax | Little to no effect | [5] |
| Phosphoinositide (PI) Hydrolysis | EC50 | ~23.2 µM | [1] |
| Emax | ~30% (relative to Carbachol) | [1] |
Experimental Protocols
Detailed Protocol: In Vitro Calcium Mobilization Assay
This protocol provides a detailed methodology for assessing the agonist activity of this compound by measuring intracellular calcium mobilization in a cell line expressing the M1 muscarinic receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements (FBS, antibiotics)
-
This compound
-
Carbachol (as a positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye extrusion)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the M1-expressing cells into the black, clear-bottom microplates at a density optimized for your cell line (e.g., 50,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound and the positive control (Carbachol) in assay buffer to achieve the final desired concentrations. It is recommended to prepare these at a 5X or 10X concentration in a separate plate.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves reconstituting the fluorescent dye (e.g., Fluo-4 AM) in DMSO and then diluting it in assay buffer. Probenecid can be included to improve dye retention.
-
Aspirate the cell culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Assay Execution:
-
After incubation, place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., one reading per second).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject the compound dilutions into the wells.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the maximal response elicited by the positive control (Carbachol).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
Caption: Signaling pathway of this compound at the M1 receptor.
Caption: Troubleshooting workflow for weak signals with this compound.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drugs for Allosteric Sites on Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential cholinergic side effects of VU0364572
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating potential cholinergic side effects of VU0364572, a selective M1 muscarinic acetylcholine receptor (mAChR) agonist.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective allosteric agonist for the M1 muscarinic acetylcholine receptor, with an EC50 of 0.11 μM.[1] It has been studied for its potential neuroprotective effects in conditions like Alzheimer's disease.[1][2] While initially characterized as an allosteric agonist, further studies suggest that this compound acts as a bitopic ligand, binding to both an allosteric site and the orthosteric binding site of the M1 receptor.[3] This dual action is believed to contribute to its high selectivity for the M1 subtype over other mAChR subtypes.[3]
2. What are the potential cholinergic side effects of this compound?
While this compound is highly selective for the M1 receptor, activation of M1 receptors can still lead to cholinergic side effects.[4] Even highly selective M1 allosteric modulators have been shown to cause dose-limiting cholinergic adverse effects.[4][5][6][7][8] These side effects are a consequence of M1 receptor activation in the periphery and can include:
-
Salivation
-
Diarrhea
-
Emesis (vomiting)
-
Sweating
-
Gastrointestinal distress[4]
It is important to note that the lower intrinsic activity of a partial M1 agonist like this compound may reduce the risk of severe off-target side effects compared to non-selective agonists.[2]
3. How can I mitigate these potential side effects in my experiments?
Several strategies can be employed to mitigate the cholinergic side effects of this compound in both in vitro and in vivo experiments:
-
Dose Optimization: Carefully titrate the concentration of this compound to find the lowest effective dose that achieves the desired central nervous system (CNS) effect with minimal peripheral side effects.
-
Co-administration with a Peripherally Restricted Muscarinic Antagonist: Use a muscarinic antagonist that does not cross the blood-brain barrier to block the peripheral effects of this compound while preserving its central actions.
-
Use of M1 Positive Allosteric Modulators (PAMs) with Low Agonist Activity: Consider using M1 PAMs that have minimal intrinsic agonist activity. These compounds enhance the effect of the endogenous neurotransmitter acetylcholine without directly activating the receptor to the same extent as an agonist, potentially reducing the likelihood of over-stimulation and side effects.[7][9]
4. What are some key experimental considerations when working with this compound?
-
Receptor Expression Levels: The effects of allosteric modulators can be dependent on the level of receptor expression in the experimental system.[10] This is an important factor to consider when interpreting results from different cell lines or tissues.
-
Functional Selectivity: this compound's selectivity is based on its function rather than just its binding affinity.[3] This means it may have different effects on various downstream signaling pathways.
-
Pharmacokinetics: this compound is orally active and CNS penetrant, with a reported half-life of 45 minutes in mice.[1][2] These properties should be taken into account when designing in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or severe cholinergic responses observed at low doses. | High receptor reserve in the experimental system. | Reduce the concentration of this compound further. Consider using a cell line with lower M1 receptor expression for in vitro studies. |
| Contamination of the compound. | Verify the purity of the this compound stock. | |
| Variability in experimental results between batches or experiments. | Differences in cell passage number or confluency affecting receptor expression. | Standardize cell culture conditions, including passage number and seeding density. |
| Inconsistent preparation of this compound solutions. | Prepare fresh solutions for each experiment and ensure complete dissolution. | |
| Difficulty in determining the optimal dose for in vivo studies. | Narrow therapeutic window. | Perform a detailed dose-response study, closely monitoring for both efficacy and adverse effects. |
| Rapid metabolism of the compound. | Consider the pharmacokinetic profile of this compound and adjust the dosing regimen accordingly (e.g., more frequent administration). |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Potency and Efficacy using a Calcium Mobilization Assay
This protocol is adapted from methods used for characterizing M1 receptor PAMs.[11][12]
-
Cell Culture: Plate Chinese Hamster Ovary (CHO-K1) cells stably expressing the rat M1 receptor in 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the wells.
-
To determine PAM activity, add a sub-maximal (EC20) concentration of acetylcholine.
-
Measure the change in fluorescence using a fluorescence plate reader (e.g., FlexStation).
-
-
Data Analysis: Calculate the EC50 value for this compound from the concentration-response curve.
Protocol 2: In Vivo Assessment of Cholinergic Side Effects
This protocol is based on observational studies of cholinergic adverse effects in rodents.[5]
-
Animals: Use male C57Bl/6 mice or Sprague-Dawley rats.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage) at a range of doses.
-
Observation: Observe the animals for a pre-determined period (e.g., 2 hours) post-administration.
-
Scoring: Score the presence and severity of cholinergic signs (e.g., salivation, diarrhea, tremors) using a standardized rating scale.
-
Data Analysis: Determine the dose at which specific side effects emerge and the dose-response relationship for these effects.
Data Summary
Table 1: In Vitro Potency of this compound at the M1 Receptor
| Parameter | Value | Reference |
| EC50 (M1 Allosteric Agonist) | 0.11 µM | [1] |
| EC50 (IP Accumulation) | 23.2 ± 11.5 µM | [3] |
| Ki (Orthostatic Site Binding) | 45.9 ± 10.1 µM | [3] |
Table 2: Common Cholinergic Side Effects and their Potential Onset
| Side Effect | Potential Onset | Notes |
| Salivation | Dose-dependent | Can be one of the first observable signs. |
| Diarrhea | Dose-dependent | Often observed at higher doses. |
| Emesis | Species-dependent | More common in species capable of vomiting (e.g., dogs). |
| Tremors | Dose-dependent | May indicate central cholinergic over-activation. |
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M1 muscarinic acetylcholine receptors: A therapeutic strategy for symptomatic and disease-modifying effects in Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting conflicting results from different VU0364572 signaling assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the M1 muscarinic acetylcholine receptor (mAChR) agonist, VU0364572. It is designed for researchers, scientists, and drug development professionals who may encounter seemingly conflicting results when using different signaling assays to characterize this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] Unlike the endogenous ligand acetylcholine, which binds to the primary (orthosteric) site, this compound exhibits a more complex "bitopic" mechanism. It is understood to interact with both an allosteric site and the orthosteric site on the M1 receptor.[2] This dual-binding mode is thought to be critical for its high selectivity over other mAChR subtypes.[2] It is often classified as an allosteric agonist, but it also behaves as a weak partial agonist at the orthosteric site.[2]
Q2: Why do I observe a strong signal in my Calcium or ERK phosphorylation assay, but a weak or no signal in my β-arrestin recruitment assay with this compound?
A2: This is an expected and well-documented characteristic of this compound, arising from a phenomenon known as "biased agonism" or "functional selectivity." this compound preferentially activates the G-protein-coupled signaling pathways over the β-arrestin pathway.[3][4] The M1 receptor, upon activation, can signal through two main routes:
-
Gαq-protein pathway: This leads to the activation of phospholipase C (PLC), production of inositol phosphates (IPs), mobilization of intracellular calcium (Ca2+), and downstream activation of kinases like ERK1/2.[2] this compound is potent and efficacious in activating this cascade.
-
β-arrestin pathway: This pathway is involved in receptor desensitization, internalization, and can initiate its own distinct signaling events. This compound has been shown to have little or no effect on β-arrestin recruitment.[3][5]
This signaling bias is a key feature of many allosteric modulators and can be advantageous, as avoiding β-arrestin recruitment may reduce receptor desensitization during chronic treatment.[4][5]
Q3: My measured EC50 value for this compound is different from published values. Why might this be?
A3: Discrepancies in potency (EC50) values are common and can be attributed to several factors:
-
Receptor Reserve: The expression level of M1 receptors in your experimental cell line can significantly impact the observed potency.[3] Systems with a high receptor density (high receptor reserve) can amplify the signal of a weak partial agonist, resulting in a more potent EC50 value. Conversely, in a low receptor reserve system, the potency may appear lower and more closely reflect the compound's binding affinity at the orthosteric site.[2]
-
Assay-Specific Conditions: The specific assay format, cell type, incubation times, and reagents can all influence the outcome. For example, a proximal assay like IP1 accumulation may yield different results from a more downstream and kinetically complex assay like ERK phosphorylation.
-
Cellular Background: The specific cell line used (e.g., CHO, HEK293) and its endogenous signaling machinery can affect how the M1 receptor couples to downstream effectors.
Q4: What is "biased agonism" and how does it explain the behavior of this compound?
A4: Biased agonism describes the ability of a ligand to stabilize a specific conformation of a receptor, leading to the preferential activation of one signaling pathway over another. Traditional agonists like carbachol tend to activate all available pathways more or less equally.[4] this compound, through its interaction with an allosteric site, stabilizes a receptor conformation that favors coupling to Gαq proteins while disfavoring the recruitment of β-arrestin.[3][4] This results in a "biased" signal, which is the root cause of the differing results seen across various functional assays.
Troubleshooting Conflicting Assay Results
Issue 1: Strong signal in a G-protein-mediated assay (e.g., Ca2+ mobilization) but no signal in a β-arrestin recruitment assay.
-
Explanation: This is the expected outcome due to the biased agonist profile of this compound.[3] The compound is not an effective recruiter of β-arrestin.
-
Recommendation: This is not an experimental error. Report the data as observed, as it reflects the compound's known functional selectivity. This property may be therapeutically beneficial.[5]
Issue 2: The potency (EC50) of this compound is significantly lower than expected in our assay.
-
Explanation: This often points to a low receptor reserve in your cell system.[2][3] As a weak partial agonist at the orthosteric site, this compound's efficacy is highly dependent on the number of available receptors.[2]
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Quantify the M1 receptor expression level (Bmax) in your cell line using radioligand binding to determine if you are working in a low-reserve system.
-
Use a Reference Agonist: Always run a full, non-biased agonist like Carbachol or Acetylcholine in parallel to confirm that the signaling pathway is functional in your cells.
-
Consider an Inducible Expression System: For deeper investigation, using a cell line with inducible M1 receptor expression allows for systematic variation of receptor levels to directly test the impact of receptor reserve on the compound's activity.[3]
-
Issue 3: Inconsistent results or high variability between experimental repeats.
-
Explanation: High variability can stem from cell passage number, plating density, reagent stability, or subtle differences in protocol execution.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers. Ensure consistent plating density, as this can affect receptor expression levels.
-
Reagent Quality Control: Prepare fresh dilutions of this compound and other critical reagents for each experiment.
-
Protocol Adherence: Strictly adhere to incubation times and temperatures. For kinetic assays like calcium flux, ensure consistent timing of compound addition and reading.
-
Data Summary: this compound Activity in Different Assays
The following table summarizes representative quantitative data for this compound and the full agonist Carbachol (CCh) in various signaling assays performed in CHO cells expressing the human M1 receptor.
| Assay | Compound | EC50 (µM) | Emax (% of CCh max response) | Reference |
| Calcium Mobilization | This compound | 0.11 | ~90-100% | [1] |
| CCh | 0.057 | 100% | ||
| ERK1/2 Phosphorylation | This compound | 0.21 | ~90% | |
| CCh | 0.015 | 100% | ||
| β-Arrestin Recruitment | This compound | >30 | ~0-5% | |
| CCh | 0.28 | 100% |
Note: Values are approximate and can vary based on experimental conditions as described above.
Visual Guides
Signaling Pathways of the M1 Receptor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of VU0364572 and VU0357017 in M1 Muscarinic Acetylcholine Receptor Activation
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the pharmacological differences between two key M1 receptor allosteric agonists, supported by experimental data and protocols.
VU0364572 and VU0357017 are both potent and selective allosteric agonists of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease and schizophrenia.[1][2] While structurally related, these compounds exhibit distinct pharmacological profiles, particularly in their efficacy to activate various downstream signaling pathways. This guide provides a comprehensive comparison of their performance in M1 receptor activation, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Quantitative Comparison of M1 Receptor Activation
The functional activity of this compound and VU0357017 has been assessed across several key M1 receptor-mediated signaling pathways. The following table summarizes their potency (EC50) and efficacy (Emax) in calcium mobilization, ERK1/2 phosphorylation, and β-arrestin recruitment assays. Efficacy is presented as a percentage of the response induced by the endogenous agonist, carbachol (CCh).
| Compound | Assay | Potency (EC50) | Efficacy (Emax % of Carbachol) |
| This compound | Calcium Mobilization | 0.11 µM[3][4][5] | 70.8 ± 6.43%[6] |
| ERK1/2 Phosphorylation | - | Robust Increase[1] | |
| β-Arrestin Recruitment | - | No significant effect[1] | |
| VU0357017 | Calcium Mobilization | 0.198 - 0.477 µM[2][7][8][9] | 41.7 ± 2.37%[6] |
| ERK1/2 Phosphorylation | - | Modest Increase[1] | |
| β-Arrestin Recruitment | - | No significant effect[1] |
Key Findings:
-
Potency: this compound is generally more potent than VU0357017 in inducing calcium mobilization.
-
Efficacy: Both compounds act as partial agonists in the calcium mobilization and ERK1/2 phosphorylation pathways when compared to the full agonist carbachol.[1] Notably, this compound demonstrates higher efficacy than VU0357017 in both of these signaling cascades.[1][6]
-
Biased Agonism: A significant finding is the lack of β-arrestin recruitment by either compound.[1] This suggests that this compound and VU0357017 are "biased agonists," preferentially activating G-protein-mediated signaling pathways (calcium mobilization and ERK phosphorylation) over the β-arrestin pathway.[1][6] This property is of considerable interest in drug development, as it may separate therapeutic effects from potential adverse effects associated with β-arrestin signaling.
Signaling Pathways and Experimental Workflow
To understand the context of these findings, it is essential to visualize the M1 receptor signaling cascade and the experimental procedures used to generate the data.
Caption: M1 Muscarinic Receptor Signaling Pathway.
The diagram above illustrates the canonical Gq-coupled signaling pathway activated by M1 receptor agonists. Binding of an agonist like this compound or VU0357017 to the M1 receptor leads to the activation of Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with elevated Ca²⁺, activates protein kinase C (PKC), which can then phosphorylate downstream targets, including extracellular signal-regulated kinases (ERK). The dashed line indicates the β-arrestin recruitment pathway, which is not significantly engaged by these two compounds.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. VU 0357017 hydrochloride | M1 Receptors | Tocris Bioscience [tocris.com]
- 8. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Analysis of VU0364572 and Xanomeline on M1 Muscarinic Acetylcholine Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key investigational M1 muscarinic acetylcholine receptor agonists: VU0364572 and xanomeline. The M1 receptor is a critical target in the central nervous system for the development of therapeutics for cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] This document outlines the pharmacological profiles of these compounds, presenting key experimental data on their potency, efficacy, and binding affinities. Detailed methodologies for the cited experiments are provided to facilitate replication and further investigation.
At a Glance: this compound vs. Xanomeline
This compound is recognized as a selective allosteric or bitopic agonist of the M1 receptor, suggesting a mechanism that may offer enhanced selectivity over other muscarinic receptor subtypes.[3][4] In contrast, xanomeline is characterized as a functionally selective M1/M4 receptor agonist, known for its unique "wash-resistant" binding properties, which may contribute to its prolonged cellular effects.[2][5]
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound and xanomeline at the M1 muscarinic receptor, as determined by various in vitro assays.
Table 1: M1 Receptor Agonist Potency (EC50)
| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |
| This compound | Calcium Mobilization | hM1 CHO | 0.11 | [3][4][6] |
| Xanomeline | Phosphoinositide (PI) Hydrolysis | CHO hM1 | ~0.025 (pEC50 7.6) | [5] |
Table 2: M1 Receptor Agonist Efficacy (Emax)
| Compound | Assay Type | Cell Line | Efficacy (% of control agonist) | Reference |
| This compound | Calcium Mobilization | hM1 CHO | 70.8 ± 6.43 (% of Carbachol max) | [7] |
| Xanomeline | Phosphoinositide (PI) Hydrolysis | CHO, BHK, A9 L | 55-100% (% of Carbachol) | [2] |
| Xanomeline | Phosphoinositide (PI) Hydrolysis | CHO hM1 | Similar to Carbachol | [5] |
Table 3: Muscarinic Receptor Binding Affinity (Ki)
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | M1 | 45,900 (orthosteric site) | [7] |
| Xanomeline | M1 | 296 (wash-resistant) | [2] |
| Xanomeline | M2 | 294 (wash-resistant) | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: M1 Receptor Gq Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: IP-1 Accumulation (HTRF) Assay Workflow.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following M1 receptor activation.
1. Cell Preparation:
-
CHO cells stably expressing the human M1 muscarinic receptor are seeded in black-wall, clear-bottom 96-well or 384-well microplates.
-
The plates are incubated overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.[8]
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a suitable buffer, often containing probenecid to prevent dye leakage.[8]
-
Incubation is typically carried out for 1 hour at 37°C, followed by a brief equilibration period at room temperature.[8]
3. Compound Addition and Signal Detection:
-
The microplate is placed in a fluorescence kinetic plate reader, such as a FLIPR® system.
-
A baseline fluorescence reading is taken before the automated addition of the test compound (this compound or xanomeline) at various concentrations.
-
Fluorescence is monitored in real-time immediately following compound addition to capture the transient calcium response.[8]
4. Data Analysis:
-
The change in fluorescence intensity is used to determine the agonist response.
-
Concentration-response curves are generated to calculate the EC50 (potency) and Emax (efficacy) values.[7]
Inositol Monophosphate (IP-1) Accumulation Assay (HTRF)
This assay quantifies the accumulation of inositol monophosphate (IP-1), a downstream product of M1 receptor-mediated phospholipase C activation.
1. Cell Preparation:
-
M1-expressing cells are seeded into 384-well low volume white plates and allowed to adhere overnight.[9]
2. Agonist Stimulation:
-
The culture medium is discarded, and cells are stimulated with the agonist in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP-1, allowing it to accumulate.[10]
-
The stimulation is typically carried out for 1 hour at 37°C.[9][10]
3. Detection:
-
Following stimulation, cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 conjugate and anti-IP1 cryptate conjugate) are added.[9][10]
-
The assay is based on a competitive immunoassay principle where cellular IP-1 competes with the labeled IP-1 for binding to the antibody.[9]
-
After a 1-hour incubation at room temperature, the plate is read on an HTRF-compatible microplate reader.[9]
4. Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP-1 produced.
-
Standard curves are used to quantify IP-1 levels, and concentration-response curves are generated to determine EC50 and Emax values for the test compounds.[5]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the M1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the M1 muscarinic receptor.[1]
-
The cells are homogenized and centrifuged to isolate the membrane fraction, which is then resuspended in a binding buffer.[1]
2. Competition Binding:
-
The assay is performed in a 96-well plate containing the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the unlabeled test compound (this compound or xanomeline).[11]
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist, such as atropine.[11]
3. Incubation and Filtration:
-
The reaction mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[11]
-
The filters are washed with cold buffer to remove unbound radioligand.[11]
4. Radioactivity Measurement and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
The data is used to generate competition binding curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Comparative Discussion
Mechanism of Action: this compound's characterization as an allosteric or bitopic agonist suggests it binds to a site on the M1 receptor that is distinct from the orthosteric site where acetylcholine binds.[7] This can lead to greater subtype selectivity, potentially reducing off-target effects. Xanomeline, while functionally selective for M1 and M4 receptors, exhibits high affinity for all five muscarinic receptor subtypes.[2] Its unique wash-resistant binding is thought to contribute to its sustained agonist activity.[5]
Potency and Efficacy: Both compounds demonstrate potent agonism at the M1 receptor. This compound shows an EC50 in the low micromolar range in calcium mobilization assays.[3][4][6] Xanomeline exhibits even greater potency in phosphoinositide hydrolysis assays, with a pEC50 of 7.6.[5] In terms of efficacy, this compound acts as a partial agonist, achieving approximately 71% of the maximal response of the full agonist carbachol in calcium mobilization assays.[7] Xanomeline's efficacy is reported to be comparable to or slightly lower than carbachol in phosphoinositide hydrolysis assays, depending on the cell line used.[2][5]
Selectivity: this compound is reported to be highly selective for the M1 receptor over other muscarinic subtypes. In contrast, while xanomeline is functionally selective for M1 and M4 receptors, it binds with high affinity to all five muscarinic receptor subtypes.[2] This broader binding profile may contribute to some of the cholinergic side effects observed in clinical trials.
In Vivo Potential: Both compounds have shown promise in preclinical models for improving cognitive function. Their distinct mechanisms of action and selectivity profiles, however, may translate to different therapeutic windows and side-effect profiles in vivo.
Conclusion
This compound and xanomeline represent two distinct approaches to M1 receptor agonism. This compound's allosteric or bitopic mechanism offers the potential for high selectivity, a desirable trait for minimizing side effects. Xanomeline's functional selectivity and persistent binding provide a different avenue for achieving therapeutic effects. The data presented in this guide highlights the key pharmacological differences between these two compounds, providing a foundation for researchers to make informed decisions in the design and interpretation of future studies in the pursuit of novel treatments for CNS disorders.
References
- 1. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of VU0364572: A Comparative Guide to its Disease-Modifying Effects in Alzheimer's Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of VU0364572's performance against other therapeutic alternatives in preclinical Alzheimer's disease models. We delve into the experimental data, detailed methodologies, and the underlying signaling pathways to offer a clear perspective on its potential as a disease-modifying agent.
This compound, a selective M1 muscarinic acetylcholine receptor (mAChR) agonist, has demonstrated significant promise in preclinical studies by targeting the underlying pathology of Alzheimer's disease. Research in the 5XFAD mouse model, an aggressive model of amyloid pathology, has shown that chronic treatment with this compound can prevent memory deficits and reduce the accumulation of amyloid-beta (Aβ) peptides, the primary component of the characteristic plaques found in Alzheimer's brains.[1][2]
This guide will compare the efficacy of this compound with other M1 mAChR modulators and current standard-of-care treatments for Alzheimer's disease, providing a quantitative analysis of their effects on key pathological markers.
Performance Comparison of Alzheimer's Disease Therapeutics
The following table summarizes the quantitative data on the effects of this compound and comparator compounds on amyloid pathology in preclinical models of Alzheimer's disease.
| Therapeutic Agent | Class | Animal Model | Treatment Duration | Change in Soluble Aβ40 | Change in Soluble Aβ42 | Change in Insoluble Aβ40 | Change in Insoluble Aβ42 | Change in Oligomeric Aβ | Reference |
| This compound | M1 mAChR Agonist | 5XFAD Mice | 4 months | ↓ 40.4% (Hippocampus) | ↓ 34.2% (Cortex) | ↓ 38.9% (Cortex), ↓ 43.3% (Hippocampus) | ↓ 34.2% (Cortex) | ↓ 20.1% (Cortex) | [1][2] |
| VU0486846 | M1 mAChR PAM | APP/PS1 Mice | 8 weeks | Not Reported | Reduced Aβ pathology | Not Reported | Reduced Aβ pathology | Reduced Aβ oligomers | [3] |
| Galantamine | AChE Inhibitor | 5XFAD Mice | Not Specified | Not Reported | Reduced plaque density | Not Reported | Reduced plaque density | Not Reported | [4][5] |
| Donepezil | AChE Inhibitor | 5XFAD Mice | Not Specified | Reduced Aβ plaque number | Reduced Aβ plaque number | Not Reported | Not Reported | Not Reported | [6][7][8] |
| Memantine | NMDA Receptor Antagonist | 5XFAD Mice | 30 days | No effect | No effect on total Aβ42 | No effect | No effect | No effect on soluble Aβ oligomers | [9][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of M1 Receptor Activation
Caption: M1 mAChR signaling cascade initiated by this compound.
Experimental Workflow for Aβ Quantification
References
- 1. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 3. A M1 muscarinic acetylcholine receptor-specific positive allosteric modulator VU0486846 reduces neurogliosis in female Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine slows down plaque formation and behavioral decline in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine Slows Down Plaque Formation and Behavioral Decline in the 5XFAD Mouse Model of Alzheimer’s Disease | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alzheimer Disease | Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice | springermedicine.com [springermedicine.com]
- 9. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages | AlzPED [alzped.nia.nih.gov]
- 10. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to M1 Positive Allosteric Modulators: With and Without Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for enhancing cognitive function in neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine. These PAMs can be broadly categorized into two classes: those with intrinsic agonist activity (ago-PAMs) and those without ('pure' PAMs). This guide provides an objective comparison of these two classes, supported by experimental data, to aid in drug development and research.
Performance Comparison: Ago-PAMs vs. Pure PAMs
M1 PAMs with agonist activity can directly activate the M1 receptor in the absence of an orthosteric agonist, in addition to potentiating the effects of acetylcholine.[1][2] In contrast, pure PAMs have little to no intrinsic activity and only enhance the receptor's response to an orthosteric agonist.[1] This fundamental difference in their mechanism of action leads to distinct pharmacological profiles, particularly concerning efficacy and adverse effects.
Ago-PAMs, such as MK-7622 and PF-06764427, have been associated with a higher incidence of on-target cholinergic adverse effects.[1][2][3] These can include convulsions and seizures, which are thought to result from overactivation of the M1 receptor.[1][2][3] In some preclinical studies, ago-PAMs failed to improve cognitive function in assays like the novel object recognition task.[2][3]
Conversely, pure PAMs, like VU0453595 and VU0486846, tend to have a wider therapeutic window.[1][2] They have demonstrated robust efficacy in animal models of cognition without inducing the adverse cholinergic effects observed with ago-PAMs.[1][2][4] This suggests that maintaining the activity-dependent nature of M1 receptor activation is crucial for achieving pro-cognitive effects without dose-limiting side effects.[2]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative M1 PAMs, highlighting the differences between those with and without agonist activity.
Table 1: In Vitro Characterization of M1 PAMs
| Compound | Type | M1 PAM EC50 (nM) | M1 Agonist EC50 (nM) | Agonist Activity (% ACh Max) | Reference |
| MK-7622 | Ago-PAM | 16 | 2930 | Significant | [2] |
| PF-06764427 | Ago-PAM | 30 | ~1000 | Significant | [2] |
| VU0453595 | Pure PAM | 2140 | >10,000 | Little to none | [2] |
| VU0550164 | Pure PAM | 330 | >10,000 | None | [2] |
| VU0486846 | Pure PAM | 430 | >10,000 | Weak | [4] |
Table 2: In Vivo Effects of M1 PAMs
| Compound | Type | Efficacy in Novel Object Recognition | Seizure/Convulsion Liability | Reference |
| MK-7622 | Ago-PAM | No improvement | Induces convulsions | [2][3] |
| PF-06764427 | Ago-PAM | Not reported to improve | Induces convulsions | [2][3] |
| VU0453595 | Pure PAM | Robust efficacy | No convulsions | [2][3] |
| VU0486846 | Pure PAM | Robust efficacy | No seizure liability | [4] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of these two types of M1 PAMs, it is essential to consider the M1 receptor signaling pathway and the experimental workflows used for their characterization.
M1 Receptor Signaling Pathway
The M1 receptor primarily couples to the Gq/11 family of G proteins.[1][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event that can be measured to assess receptor activation.[1]
References
- 1. portlandpress.com [portlandpress.com]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of VU0364572 with Other Selective M1 Agonists
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine receptor, a key player in cognitive function, has emerged as a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. The development of selective M1 agonists aims to modulate this receptor's activity with precision, offering the potential for improved efficacy and reduced side effects compared to non-selective cholinergic agents. Among these, VU0364572 has garnered significant attention. This guide provides an objective, data-driven comparison of this compound with other notable selective M1 agonists, supported by experimental data and detailed methodologies to aid in research and development decisions.
Mechanism of Action: A Bitopic Agonist
This compound is a selective allosteric agonist of the M1 muscarinic receptor.[1][2] However, extensive research suggests that it acts as a bitopic ligand, engaging with both an allosteric site and the orthosteric acetylcholine binding site to activate the receptor.[3][4] This dual interaction is believed to be crucial for its high selectivity for the M1 receptor subtype over other muscarinic receptors (M2-M5).[3] This bitopic binding mode is not unique to this compound, as other M1 allosteric agonists like 77-LH-28-1 and AC-42 are also reported to bind to both orthosteric and allosteric sites.[3]
Quantitative Performance Comparison
To facilitate a clear comparison of this compound with other selective M1 agonists, the following tables summarize key quantitative data from various in vitro assays. These metrics are crucial for evaluating the potency, efficacy, and binding affinity of these compounds.
Table 1: In Vitro Potency and Efficacy in Functional Assays
| Compound | Assay Type | Cell Line | EC50 | Emax (% of Carbachol/ACh max response) | Reference |
| This compound | Calcium Mobilization | CHO-K1 expressing rat M1 | 0.11 µM (110 nM) | Not explicitly stated | [1] |
| Calcium Mobilization | hM1 CHO cells | Not explicitly stated | 70.8 ± 6.43% | [5] | |
| ERK1/2 Phosphorylation | hM1 CHO cells | Not explicitly stated | 90.5 ± 13.3% | [5] | |
| VU0357017 | Calcium Mobilization | CHO cells | 477 nM | Not explicitly stated | [6] |
| Calcium Mobilization | hM1 CHO cells | Not explicitly stated | 41.7 ± 2.37% | [5] | |
| ERK1/2 Phosphorylation | hM1 CHO cells | Not explicitly stated | 37.9 ± 8.80% | [5] | |
| TBPB | Calcium Mobilization | CHO-K1 expressing rat M1 | 158 ± 21 nM | 77.3 ± 3.4% | [7] |
| Calcium Mobilization | CHO-K1 expressing rat M1 | 112 ± 3.1 nM | Not explicitly stated | [7] | |
| Xanomeline | Phospholipid Hydrolysis | CHO cells expressing M1 | IC50 = 0.006 nM (rabbit vas deferens) | 100% (of Carbachol in CHO) | [8] |
| AF267B | Calcium Mobilization | CHO-K1 expressing rat M1 | 149.7 nM | 84.2% (of ACh max) | [7] |
Table 2: Binding Affinity at Muscarinic Receptors
| Compound | Receptor Subtype | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| This compound | M1-M5 | [3H]-NMS | CHO-rM1-5 | Displaces at high concentrations | [3][4] |
| VU0357017 | M1 | [3H]-NMS | CHO cells | 9,910 | [6] |
| M2 | [3H]-NMS | CHO cells | 21,400 | [6] | |
| M3 | [3H]-NMS | CHO cells | 55,300 | [6] | |
| M4 | [3H]-NMS | CHO cells | 35,000 | [6] | |
| M5 | [3H]-NMS | CHO cells | 50,000 | [6] | |
| Xanomeline | M1 | [3H]-NMS | CHO cells | 294 | [9] |
| M2 | [3H]-NMS | CHO cells | 296 | [9] | |
| TBPB | D2 | Not specified | Not specified | 1,400 | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical modification of the M(1) agonist this compound reveals molecular switches in pharmacology and a bitopic binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Effects of the M1 Allosteric Agonist VU0364572
This guide provides a detailed comparison of the in vitro and in vivo pharmacological effects of VU0364572, a selective M1 muscarinic acetylcholine receptor (mAChR) allosteric agonist. It is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of M1 receptor modulation for neurological disorders such as Alzheimer's disease and schizophrenia.[1][2][3] This document summarizes key experimental data, outlines methodologies, and presents signaling pathways and experimental workflows to facilitate an objective evaluation of this compound against other M1-targeting compounds.
Introduction to this compound
This compound is a selective allosteric agonist of the M1 muscarinic receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and implicated in cognitive functions like learning and memory.[1][4] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), allosteric modulators bind to a distinct site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.[5] this compound has been investigated for its potential to provide symptomatic relief and disease-modifying effects in Alzheimer's disease.[1][4]
Interestingly, further studies have revealed that this compound acts as a bitopic ligand, interacting with both an allosteric site and the orthosteric ACh binding site.[5] This dual interaction contributes to its unique pharmacological profile.
In Vitro Pharmacological Profile
The in vitro effects of this compound have been characterized through a variety of assays, primarily using Chinese Hamster Ovary (CHO) cells stably expressing human or rat M1 receptors. These studies have quantified its potency and efficacy in activating downstream signaling pathways.
Quantitative In Vitro Data for this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium (Ca²⁺) Mobilization | CHO-hM1 | EC₅₀ | 0.11 µM | [1] |
| Calcium (Ca²⁺) Mobilization | CHO-rM1 | EC₅₀ | 287 ± 147 nM | [5] |
| ERK1/2 Phosphorylation | CHO-hM1 | EC₅₀ | ~1 µM | [2] |
| Phosphoinositide (PI) Hydrolysis | CHO-rM1 | EC₅₀ | 23.2 ± 11.5 µM | [5] |
| Radioligand Binding ([³H]-NMS) | CHO-rM1 | Kᵢ | 45.9 ± 10.1 µM | [5] |
M1 Receptor Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the activation of the M1 muscarinic receptor, which is coupled to the Gq family of G proteins.
M1 receptor signaling cascade activated by this compound.
Experimental Protocols: In Vitro Assays
1. Calcium (Ca²⁺) Mobilization Assay
-
Purpose: To measure the increase in intracellular calcium concentration following M1 receptor activation.
-
Methodology: CHO cells stably expressing the M1 receptor are seeded in 384-well plates.[2] The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). After incubation, baseline fluorescence is measured. This compound or a reference agonist is then added at various concentrations, and the change in fluorescence, indicative of intracellular Ca²⁺ release, is monitored using a specialized plate reader. Data are typically normalized to the maximum response produced by a full agonist like Carbachol (CCh).[2]
2. ERK1/2 Phosphorylation Assay
-
Purpose: To quantify the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream effector of M1 signaling.
-
Methodology: M1-expressing CHO cells are plated and serum-starved for several hours.[2] The cells are then treated with this compound for a short period (e.g., 5 minutes). Following treatment, cells are lysed, and the levels of phosphorylated ERK1/2 are measured using techniques like AlphaScreen (PerkinElmer) or Western Blotting.[2]
3. Radioligand Binding Assay
-
Purpose: To determine the binding affinity of this compound at the orthosteric site of muscarinic receptors.
-
Methodology: Cell membranes isolated from CHO cells expressing M1-M5 receptors are incubated with a constant concentration of a non-selective radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).[5] Increasing concentrations of this compound are added to compete with the radioligand for binding. The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).[5]
In Vivo Efficacy and Effects
The therapeutic potential of this compound has been evaluated in rodent models, particularly in mouse models of Alzheimer's disease, to assess its effects on cognition and underlying pathology.
Quantitative In Vivo Data for this compound in 5XFAD Mice
| Animal Model | Treatment Paradigm | Dose | Key Finding | Reference |
| 5XFAD Mice | Chronic (2 to 6 months of age) | 10 mg/kg/day (oral) | Prevented memory impairments in Morris Water Maze | [1][4] |
| 5XFAD Mice | Chronic (2 to 6 months of age) | 10 mg/kg/day (oral) | ↓ Soluble Aβ₄₀ in hippocampus (40.4%) | [4] |
| 5XFAD Mice | Chronic (2 to 6 months of age) | 10 mg/kg/day (oral) | ↓ Insoluble Aβ₄₀ in neocortex (38.9%) & hippocampus (43.3%) | [4] |
| 5XFAD Mice | Chronic (2 to 6 months of age) | 10 mg/kg/day (oral) | ↓ Soluble Aβ₄₂ in cortex (34.2%) | [4] |
| 5XFAD Mice | Chronic (2 to 6 months of age) | 10 mg/kg/day (oral) | ↓ Oligomeric Aβ in cortex (20.1%) | [4] |
| Rats | Acute (i.p. injection) | 0.1 & 10 mg/kg | Enhanced performance in Morris Water Maze | [2] |
Experimental Workflow for In Vivo Alzheimer's Disease Model
The following diagram outlines the workflow for a typical preclinical study evaluating the chronic effects of this compound in a transgenic mouse model of Alzheimer's disease.
Workflow of a chronic in vivo study with this compound.
Experimental Protocols: In Vivo Assays
1. Morris Water Maze (MWM)
-
Purpose: To assess hippocampal-dependent spatial learning and memory.[6]
-
Methodology: Mice are placed in a large circular pool of opaque water and must learn to find a hidden escape platform using spatial cues around the room.[6] During the acquisition phase (several days), the time taken to find the platform (escape latency) and the distance swam are recorded. Memory retention is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.[4] For chronic studies with this compound, a 24-hour washout period is implemented before testing to ensure that acute drug effects do not confound the measurement of long-term neuroprotective changes.[4]
2. Aβ ELISA (Enzyme-Linked Immunosorbent Assay)
-
Purpose: To quantify the levels of different amyloid-beta (Aβ) species (e.g., Aβ₄₀, Aβ₄₂) in the brain.
-
Methodology: Following euthanasia, the cortex and hippocampus are microdissected.[4] Brain tissue is homogenized and subjected to sequential extraction to isolate soluble and insoluble protein fractions. Specific ELISA kits are then used to measure the concentration of Aβ₄₀ and Aβ₄₂ in each fraction.[4]
Cross-Validation and Comparison with Alternatives
Correlation of In Vitro and In Vivo Findings
The in vitro profile of this compound as a potent M1 agonist is consistent with its in vivo efficacy. The activation of M1 signaling pathways, such as PLC and ERK activation, is believed to underlie the enhancement of synaptic plasticity (e.g., LTP) and provide neuroprotective effects.[2][4] The chronic administration of this compound in 5XFAD mice led to a significant reduction in Aβ pathology, demonstrating a disease-modifying potential that is hypothesized to be a downstream consequence of sustained M1 receptor activation.[4]
However, a direct quantitative correlation is complex. For example, this compound shows different potencies across various in vitro assays (e.g., Ca²⁺ vs. PI hydrolysis).[5] This phenomenon, known as functional selectivity or biased agonism, suggests the compound may stabilize different receptor conformations that preferentially couple to specific downstream pathways.[7] These differences in in vitro signaling can translate to distinct in vivo effects. For instance, this compound was effective in improving hippocampal-dependent memory but did not affect amphetamine-induced hyperlocomotion, suggesting its signaling profile is more aligned with cognitive enhancement than antipsychotic-like activity.[8]
Comparison with Alternative M1 Modulators
This compound is part of a broader class of M1-selective activators. A comparison with other compounds highlights the diversity within this class.
| Compound | Class | Key Characteristics | Potential Liabilities |
| This compound | Bitopic Allosteric Agonist | Orally bioavailable, CNS penetrant, shows in vivo efficacy in AD models.[1] | Partial agonist activity at the orthosteric site.[5] |
| VU0357017 | Allosteric Agonist | Highly selective M1 agonist, shows efficacy in rodent cognitive models.[2] | Lower efficacy in some in vitro assays compared to this compound.[2] |
| Xanomeline | M1/M4 Preferring Agonist | Showed efficacy in schizophrenia clinical trials. | Lacks M1 selectivity, cholinergic side effects.[3] |
| BQCA | Positive Allosteric Modulator (PAM) | Potent M1 PAM. | Can induce behavioral convulsions at high doses.[3] |
| PF-06764427 | Ago-PAM | Potent M1 ago-PAM. | Induces robust behavioral convulsions.[3] |
Conclusion
The cross-validation of this compound's pharmacology reveals a consistent profile from in vitro receptor activation to in vivo therapeutic effects. Its ability to engage M1 receptor signaling translates into cognitive enhancement and a reduction of Alzheimer's-related pathology in preclinical models. The bitopic nature of its binding and its functional selectivity highlight the complexity of M1 receptor modulation and provide a rationale for its specific in vivo profile. While this compound demonstrates significant promise, the development of M1-targeted therapeutics must carefully consider the potential for adverse effects, as seen with other M1 modulators. Future research should continue to explore the relationship between specific signaling profiles and desired in vivo outcomes to optimize the therapeutic window for this promising class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
Reproducibility of VU0364572's Effects on Amyloid-Beta Pathology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental evidence supporting the effects of the M1 muscarinic acetylcholine receptor agonist, VU0364572, on amyloid-beta (Aβ) pathology, a key hallmark of Alzheimer's disease. While a seminal study in a transgenic mouse model has demonstrated promising results, the reproducibility of these findings in subsequent in vivo studies remains to be extensively documented in publicly available literature. This guide presents the existing data for this compound and compares it with findings for other M1-targeting compounds, offering a critical overview for researchers in the field.
This compound: A Promising Modulator of Amyloid-Beta Pathology
This compound is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR)[1]. Activation of this receptor has been a long-standing therapeutic target for Alzheimer's disease due to its role in cognitive processes and its potential to modulate the processing of amyloid precursor protein (APP), the source of Aβ peptides.
A key study by Jones et al. (2018) investigated the chronic effects of this compound in the 5XFAD mouse model of Alzheimer's disease, which exhibits aggressive Aβ deposition. The findings from this pivotal study are summarized below.
Table 1: Effects of Chronic this compound Treatment on Amyloid-Beta Pathology in 5XFAD Mice
| Parameter | Brain Region | Effect of this compound | Percentage Change vs. Vehicle | Statistical Significance |
| Soluble Aβ40 | Hippocampus | ↓ | 40.4% decrease | p < 0.05[2] |
| Cortex | No significant change | - | - | |
| Insoluble Aβ40 | Cortex | ↓ | 38.9% decrease | p < 0.05[2] |
| Hippocampus | ↓ | 43.3% decrease | p < 0.05[2] | |
| Soluble Aβ42 | Cortex | ↓ | 34.2% decrease | p < 0.01[2] |
| Hippocampus | Trend towards decrease | 23.4% decrease | p < 0.1[2] | |
| Insoluble Aβ42 | Cortex | ↓ | 34.2% decrease | p = 0.05[3] |
| Hippocampus | No significant effect | - | - | |
| Aβ40 Plaque Immunoreactivity | Neocortex | ↓ | 32.8% decrease | p < 0.001[2] |
| Hippocampus | ↓ | 28.1% decrease | *p < 0.01[2] | |
| Aβ42 Plaque Immunoreactivity | Neocortex | ↓ | 36.1% decrease | p < 0.001[3] |
| Hippocampus | ↓ | 14.9% decrease | ***p < 0.0001[3] |
Data extracted from Jones et al. (2018).[3]
In addition to its effects on Aβ pathology, chronic treatment with this compound was shown to prevent the development of memory impairments in the 5XFAD mice as assessed by the Morris water maze test[3].
Comparative Analysis with Alternative M1-Targeting Compounds
Several other M1 muscarinic agonists and positive allosteric modulators (PAMs) have been investigated for their effects on Aβ pathology. The following table provides a comparison of their reported effects.
Table 2: Comparison of this compound with Alternative M1-Targeting Compounds on Amyloid-Beta Reduction
| Compound | Compound Type | Animal Model | Key Findings on Aβ Pathology | Reference |
| This compound | M1 Allosteric Agonist | 5XFAD Mice | Decreased soluble and insoluble Aβ40/42 and plaque burden. | Jones et al. (2018)[3] |
| AF102B (Cevimeline) | M1 Agonist | Rabbits | Decreased cerebrospinal fluid (CSF) Aβ concentrations. | Smith et al. (2001) |
| AF150(S) | M1 Agonist | Rabbits | Decreased CSF Aβ concentrations. | Smith et al. (2001) |
| AF267B | M1 Agonist | Rabbits, 3xTg-AD Mice | Decreased CSF Aβ42 in rabbits and reduced Aβ42 pathology in 3xTg-AD mice. | Fisher (2008)[4] |
| VU0486846 | M1 Positive Allosteric Modulator (PAM) | APPswe/PSEN1ΔE9 Mice | Reduced Aβ oligomers and plaques in the hippocampus. | Abd-Elrahman et al. (2021)[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of M1 Receptor Activation and APP Processing
Activation of the M1 muscarinic receptor is proposed to shift the processing of APP towards the non-amyloidogenic pathway. This involves enhancing the activity of α-secretase, which cleaves APP within the Aβ domain, thereby precluding the formation of Aβ peptides. Conversely, this reduces the processing of APP by β- and γ-secretases, which sequentially cleave APP to generate Aβ.
Caption: M1 receptor activation by this compound promotes non-amyloidogenic APP processing.
Experimental Workflow for In Vivo Study of this compound
The study by Jones et al. (2018) followed a longitudinal design to assess the preventative effects of this compound on the development of Alzheimer's-like pathology and cognitive deficits.
Caption: Workflow of the chronic this compound study in 5XFAD mice.
Detailed Experimental Protocols
Amyloid-Beta (Aβ) Quantification via ELISA
-
Objective: To measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain tissue.
-
Protocol (based on Jones et al., 2018):
-
Tissue Homogenization: Brain tissue (cortex and hippocampus) is homogenized in a buffer containing protease inhibitors.
-
Fractionation:
-
Soluble Fraction: Homogenates are centrifuged at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.
-
Insoluble Fraction: The resulting pellet is resuspended in formic acid to solubilize the insoluble Aβ plaques. The solution is then neutralized.
-
-
ELISA: Commercially available ELISA kits specific for human Aβ40 and Aβ42 are used to quantify the concentrations in both soluble and insoluble fractions. The manufacturer's instructions are followed for incubation times, antibody concentrations, and detection. Standard curves are generated using synthetic Aβ peptides of known concentrations.
-
Western Blotting for APP Processing Proteins
-
Objective: To analyze the levels of key proteins involved in the amyloidogenic and non-amyloidogenic pathways of APP processing (e.g., APP, BACE1, ADAM10, PSEN1).
-
General Protocol:
-
Protein Extraction: Brain tissue is lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-APP, anti-BACE1, anti-ADAM10).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Morris Water Maze for Cognitive Assessment
-
Objective: To evaluate spatial learning and memory in mice.
-
Protocol (based on Jones et al., 2018):
-
Apparatus: A circular pool filled with opaque water. A hidden escape platform is submerged beneath the water's surface. Visual cues are placed around the room.
-
Acquisition Phase (Learning): Mice undergo several days of training, with multiple trials per day. In each trial, the mouse is placed in the pool at different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial (Memory): After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Conclusion and Future Directions
The available evidence, primarily from a single robust preclinical study, suggests that the M1 muscarinic agonist this compound has the potential to be a disease-modifying agent for Alzheimer's disease by reducing amyloid-beta pathology and improving cognitive function. However, the critical need for independent replication of these in vivo findings cannot be overstated. Further studies are required to unequivocally establish the reproducibility of this compound's effects.
Comparative analysis with other M1-targeting compounds, such as the PAM VU0486846, indicates that modulation of the M1 receptor is a promising therapeutic strategy. Future research should focus on direct, head-to-head comparisons of these compounds in standardized animal models to determine their relative efficacy and safety profiles. A deeper understanding of the precise molecular mechanisms by which these compounds modulate APP processing will also be crucial for the development of the next generation of M1-targeted therapies for Alzheimer's disease.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A M1 muscarinic acetylcholine receptor-specific positive allosteric modulator VU0486846 reduces neurogliosis in female Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Studies confirming the selectivity of VU0364572 for the M1 receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU0364572's selectivity for the M1 muscarinic acetylcholine receptor (mAChR) against other muscarinic receptor subtypes. The following sections present quantitative data from binding and functional assays, detailed experimental protocols, and visual representations of the M1 signaling pathway and a common experimental workflow for determining receptor selectivity.
Quantitative Selectivity Profile of this compound
This compound is an allosteric agonist of the M1 muscarinic receptor, demonstrating a significant degree of selectivity for this subtype.[1][2] The selectivity of this compound has been characterized through various in vitro assays, with binding affinity being a key measure. The following table summarizes the inhibitory constant (Ki) values of this compound at the five human muscarinic receptor subtypes (M1-M5), providing a quantitative comparison of its binding affinity.
| Receptor Subtype | This compound Ki (nM) |
| M1 | 45.9 ± 10.1 |
| M2 | > 10,000 |
| M3 | 7,943 ± 2,051 |
| M4 | > 10,000 |
| M5 | 4,266 ± 1,165 |
Data represents the mean ± SEM from multiple independent experiments. Ki values were determined by radioligand binding assays using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand in Chinese Hamster Ovary (CHO) cells stably expressing the respective human muscarinic receptor subtype.
As the data indicates, this compound exhibits a significantly higher affinity for the M1 receptor compared to the M2, M3, M4, and M5 subtypes. This preferential binding to the M1 receptor is a critical characteristic for its potential as a selective therapeutic agent.
Understanding the Mechanism of Action
This compound acts as a bitopic ligand, meaning it interacts with both an allosteric site and the orthosteric binding site of the M1 receptor.[3][4] While it displays functional selectivity for the M1 receptor, it can displace the nonselective radioligand [3H]-NMS from all five muscarinic receptor subtypes at high concentrations.[3][5] This suggests that its selectivity is more pronounced in functional assays than in simple binding assays.[4]
Experimental Methodologies
The data presented in this guide is based on established and validated experimental protocols. Below are the detailed methodologies for the key experiments cited.
Radioligand Binding Assays
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist).
-
Competition Binding: Increasing concentrations of the test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assays
This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the M1, M3, and M5 muscarinic receptors, leading to an increase in intracellular calcium levels.
-
Cell Culture: CHO cells stably expressing the M1, M3, or M5 receptor, or co-expressing the M2 or M4 receptor with a chimeric G protein (Gqi5) to enable coupling to the calcium signaling pathway, are plated in multi-well plates.[3]
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to calcium.
-
Compound Addition: The test compound (this compound) is added to the cells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium and thus, receptor activation.
-
Data Analysis: The data is used to generate concentration-response curves, from which the potency (EC50) and efficacy (Emax) of the compound can be determined.
Signaling Pathways and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the M1 receptor signaling pathway and a typical experimental workflow for assessing receptor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical modification of the M(1) agonist this compound reveals molecular switches in pharmacology and a bitopic binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of VU0364572's Neuroprotective Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of VU0364572, a selective M1 muscarinic acetylcholine receptor (mAChR) agonist, with other emerging M1 positive allosteric modulators (PAMs). The information presented is collated from preclinical studies in Alzheimer's disease (AD) models, offering a comprehensive overview of the current landscape of M1 receptor-targeted neuroprotective strategies.
Executive Summary
This compound has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease. Administered chronically to 5XFAD transgenic mice, it has been shown to prevent memory impairments and reduce the neuropathological hallmarks of AD, specifically amyloid-beta (Aβ) plaque burden and soluble Aβ levels.[1] Alternative M1 PAMs, such as VU0486846, VU0453595, and MK-7622, have also shown promise in preclinical studies, though direct comparative data with this compound is limited. This guide summarizes the available quantitative data, details the experimental protocols used to generate this data, and illustrates the key signaling pathways involved.
Comparative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from key preclinical studies on this compound and alternative M1 PAMs. It is important to note that these studies were not conducted head-to-head, and thus experimental conditions may vary.
Table 1: Effects of this compound on Aβ Pathology in 5XFAD Mice [1]
| Parameter | Brain Region | Treatment Group | Outcome | Percentage Change vs. Vehicle |
| Soluble Aβ40 | Hippocampus | This compound (10 mg/kg/day, oral, 4 months) | Significant Decrease | -40.4% |
| Cortex | This compound (10 mg/kg/day, oral, 4 months) | No Significant Decrease | - | |
| Insoluble Aβ40 | Neocortex | This compound (10 mg/kg/day, oral, 4 months) | Significant Decrease | -38.9% |
| Hippocampus | This compound (10 mg/kg/day, oral, 4 months) | Significant Decrease | -43.3% | |
| Soluble Aβ42 | Cortex | This compound (10 mg/kg/day, oral, 4 months) | Significant Decrease | -34.2% |
| Hippocampus | This compound (10 mg/kg/day, oral, 4 months) | Trend towards Decrease | -23.4% | |
| Insoluble Aβ42 | Cortex | This compound (10 mg/kg/day, oral, 4 months) | Significant Decrease | -34.2% |
| Aβ42 Plaque Burden | Hippocampus | This compound (10 mg/kg/day, oral, 4 months) | Significant Decrease | -14.9% |
| Cortex | This compound (10 mg/kg/day, oral, 4 months) | Significant Decrease | -36.1% |
Table 2: Effects of this compound on Cognitive Function in 5XFAD Mice [1]
| Behavioral Test | Parameter | Treatment Group | Outcome |
| Morris Water Maze | Escape Latency | This compound (10 mg/kg/day, oral, 4 months) | Prevention of memory impairment |
Table 3: Efficacy of Alternative M1 PAMs in Preclinical Models
| Compound | Animal Model | Key Findings | Reference |
| VU0486846 | APPswe/PSEN1ΔE9 mice (female) | Improved cognitive function (Novel Object Recognition, Morris Water Maze); Reduced Aβ oligomers and plaques; Reduced neuronal loss in the hippocampus. | [2] |
| VU0453595 | PCP-treated mice (Schizophrenia model) | Rescued deficits in recognition memory. | [3][4] |
| Rats (Novel Object Recognition) | Dose-dependently enhanced recognition memory. | [5] | |
| MK-7622 | Rats (Novel Object Recognition) | Failed to improve performance. | [5] |
| Alzheimer's Patients (Phase II trial) | Did not improve cognition. | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and comparison.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[8][9][10][11][12]
-
Apparatus: A circular pool (typically 1.2-1.8 meters in diameter) filled with opaque water (made non-toxic with tempera paint or a milk powder solution) maintained at a constant temperature (around 22°C). A small escape platform is submerged just below the water surface. The pool is situated in a room with various distal visual cues.
-
Procedure:
-
Habituation/Visible Platform Training (Day 1): Mice are trained to find a visible platform marked with a cue. This ensures the animals are not visually impaired and can learn the basic task of escaping the water by climbing onto a platform.
-
Acquisition/Hidden Platform Training (Days 2-5): The platform is hidden beneath the water's surface in a fixed location. Mice are released from different starting positions around the pool and must use the distal cues to locate the hidden platform. Each mouse typically performs four trials per day. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial (Day 6): The platform is removed from the pool, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
-
Data Analysis: Key metrics include escape latency during acquisition trials, distance swam, and time spent in the target quadrant during the probe trial. A significant reduction in escape latency across training days and a preference for the target quadrant in the probe trial indicate successful spatial learning and memory.
Amyloid-Beta (Aβ) ELISA for Brain Tissue
Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the levels of soluble and insoluble Aβ species in brain homogenates.[13][14][15]
-
Tissue Preparation:
-
Brain tissue (e.g., cortex and hippocampus) is dissected and homogenized in a buffer containing protease inhibitors.
-
Soluble Fraction: The homogenate is centrifuged at high speed (e.g., 100,000 x g for 1 hour at 4°C). The supernatant contains the soluble Aβ fraction.
-
Insoluble Fraction: The resulting pellet is resuspended in a strong denaturant, such as 70% formic acid, to solubilize the aggregated, plaque-associated Aβ. The sample is then centrifuged again, and the supernatant containing the insoluble Aβ fraction is collected and neutralized.
-
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for either Aβ40 or Aβ42.
-
The prepared brain homogenate samples and a series of known Aβ standards are added to the wells.
-
After incubation, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This antibody binds to a different epitope on the captured Aβ peptide.
-
A substrate is added, which is converted by the enzyme into a colored product.
-
The absorbance of the colored product is measured using a microplate reader. The concentration of Aβ in the samples is determined by comparing their absorbance to the standard curve.
-
Immunohistochemistry (IHC) for Aβ Plaque Staining
IHC is used to visualize and quantify Aβ plaques within brain tissue sections.[16][17][18][19][20]
-
Tissue Processing:
-
Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
The brains are removed, post-fixed, and then cryoprotected in a sucrose solution.
-
Frozen brain sections (typically 30-40 µm thick) are cut using a cryostat or vibratome.
-
-
Staining Protocol:
-
Antigen Retrieval: Sections are pre-treated to unmask the antigenic sites. A common method for Aβ is incubation in 70-95% formic acid.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum (e.g., goat or horse serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody that specifically recognizes Aβ (e.g., 6E10 or 4G8).
-
Secondary Antibody Incubation: A biotinylated secondary antibody that binds to the primary antibody is applied.
-
Signal Amplification: An avidin-biotin complex (ABC) conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Visualization: The enzyme reacts with a chromogen substrate (e.g., 3,3'-diaminobenzidine, DAB) to produce a colored precipitate at the site of the antibody binding, thus visualizing the Aβ plaques.
-
-
Quantification: Stained sections are imaged using a microscope, and the percentage of the area occupied by Aβ plaques is quantified using image analysis software.
Signaling Pathways and Experimental Workflows
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Activation of the M1 mAChR by an agonist like this compound initiates a cascade of intracellular events that are believed to contribute to its neuroprotective effects. The primary pathway involves the Gq/11 G-protein, leading to the activation of Phospholipase C (PLC).[21][22][23] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events can modulate synaptic plasticity and gene expression, ultimately promoting neuronal survival and function. Furthermore, M1 receptor activation has been shown to engage the Wnt signaling pathway by inhibiting Glycogen Synthase Kinase 3β (GSK-3β), leading to the stabilization of β-catenin and the expression of pro-survival genes.[24]
Caption: M1 Receptor Signaling Pathway.
Experimental Workflow for Preclinical Neuroprotection Studies
The following diagram illustrates a typical workflow for evaluating the neuroprotective properties of a compound like this compound in a transgenic mouse model of Alzheimer's disease.
Caption: Preclinical Neuroprotection Workflow.
Conclusion
The available evidence strongly supports the neuroprotective properties of this compound in a preclinical model of Alzheimer's disease. Its ability to mitigate Aβ pathology and rescue cognitive deficits highlights the therapeutic potential of M1 receptor agonism. While other M1 PAMs also show promise, the lack of direct comparative studies necessitates careful consideration when evaluating their relative merits. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting future studies aimed at independently verifying and extending these findings. Further research, including head-to-head comparative studies, is warranted to definitively establish the optimal M1-targeting therapeutic for the treatment of neurodegenerative diseases.
References
- 1. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. JCI - Cross-species translation of the Morris maze for Alzheimer’s disease [jci.org]
- 12. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 13. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 15. Preparation of Brain Samples for LEGEND MAX™ Beta Amyloid ELISA [protocols.io]
- 16. biospective.com [biospective.com]
- 17. protocols.io [protocols.io]
- 18. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. M1 muscarinic receptor activation protects neurons from beta-amyloid toxicity. A role for Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of VU0364572: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or explicit disposal instructions for VU0364572 were found in the available search results. The following procedures are based on general best practices for the disposal of research-grade chemical compounds in a laboratory setting. All personnel must adhere to their institution's specific hazardous waste management protocols and comply with local, state, and federal regulations.
The proper disposal of this compound, a selective allosteric agonist of the M1 muscarinic receptor used in research, is paramount to ensuring laboratory safety and environmental protection.[1] This guide provides a procedural framework for its responsible disposal.
Quantitative Data Summary
While detailed hazard data is not available from the search results, the following information has been compiled for reference:
| Parameter | Value | Source |
| EC₅₀ | 0.11 μM | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedchemExpress |
| Storage (Solid) | Room temperature in the continental US | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.
Waste Identification and Segregation
-
Categorization: Treat this compound as a hazardous chemical waste due to its biological activity and the unknown nature of its full toxicological profile.[2]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[3][4] At a minimum, segregate the following:
-
Solid this compound waste.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated labware (e.g., pipette tips, gloves, vials).
-
Personal Protective Equipment (PPE)
When handling this compound waste, personnel should wear standard laboratory PPE, including:
-
Safety glasses or goggles.
-
A lab coat.
-
Chemically resistant gloves.
Waste Collection and Containment
-
Containers: Use only approved, leak-proof, and chemically compatible hazardous waste containers.[3][5] Ensure containers have secure screw-top lids.[4]
-
Solid Waste: Collect pure this compound and contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, lined container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, shatter-resistant container. Do not overfill containers; leave at least 10% headspace for expansion.[4]
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.
Labeling of Waste Containers
Proper labeling is critical for safe disposal.[6] Each waste container must be clearly labeled with:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]
-
An estimate of the concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).[6]
-
The name of the principal investigator and the laboratory location.[6]
Storage of Hazardous Waste
-
Location: Store hazardous waste in a designated satellite accumulation area within the laboratory.[4] This area should be under the control of laboratory personnel.[5]
-
Containment: Keep waste containers in secondary containment to prevent spills.[3]
-
Closure: Ensure waste containers are always sealed when not in use.[3]
Disposal of Empty Containers
-
Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7]
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinsates may also need to be collected depending on institutional policy.
-
Container Disposal: Once thoroughly rinsed and dried, deface or remove the original label.[3] The container can then typically be disposed of in the regular laboratory glass or plastic recycling, as per institutional guidelines.
Arranging for Waste Pickup
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for laboratory chemical waste disposal.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. goodway.com [goodway.com]
- 2. cleanmanagement.com [cleanmanagement.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling VU0364572
Disclaimer: A specific Safety Data Sheet (SDS) for VU0364572 is not publicly available. This guide is based on general best practices for handling potent, biologically active small molecules in a research setting. It is imperative that users conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This compound is a selective M1 muscarinic acetylcholine receptor agonist that is active in the central nervous system.[1][2] Due to its potent biological activity, appropriate precautions must be taken to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure risk. The required level of PPE depends on the specific laboratory procedure, the quantity of the compound being handled, and its physical form (e.g., solid powder, solution).
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a certified respirator with appropriate cartridges. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving with chemical-resistant gloves (e.g., nitrile). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection is essential. Double-gloving provides an additional barrier against contamination.[3] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[3] |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate chemical-resistant gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment required.[3] |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact.[3] |
Operational Plans: Step-by-Step Guidance
1. Preparation and Weighing:
-
Always handle the solid form of this compound within a certified chemical fume hood, a glove box, or a similar ventilated enclosure to prevent inhalation of airborne particles.
-
When weighing the solid compound, use a balance inside the ventilated enclosure.
-
Utilize disposable weighing boats or papers to minimize contamination of the balance.
-
After weighing, carefully clean the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
2. Solution Preparation:
-
Prepare solutions of this compound in a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped and labeled with the compound name, concentration, solvent, and date of preparation.
3. Administration (In Vitro and In Vivo):
-
All procedures involving the administration of this compound to cell cultures or animals should be performed in a manner that minimizes the creation of aerosols.
-
Use appropriate containment devices, such as a biological safety cabinet for cell culture work.
-
Wear appropriate PPE to prevent skin contact and eye exposure.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Table 2: Disposal Procedures for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container as "Hazardous Chemical Waste." - Dispose of through your institution's EHS department. | Prevents accidental use and environmental contamination. |
| Contaminated Sharps (Needles, Syringes, etc.) | - Place immediately into an approved sharps container. - Do not recap, bend, or break needles. - Dispose of the full sharps container as hazardous waste. | Prevents puncture wounds and subsequent exposure. |
| Contaminated PPE (Gloves, Lab Coat, etc.) | - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as "Hazardous Waste." | Assumes all disposable items that have come into contact with the compound are contaminated.[3] |
| Aqueous Waste (e.g., from cell culture) | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility is confirmed. - The container should be clearly labeled with the chemical name and approximate concentration. | Prevents the release of the active compound into the sewer system.[3] |
| Empty Containers | - Containers that held acutely toxic compounds should be managed as hazardous waste and given to EHS for disposal. Do not rinse them out. | Residual amounts of the potent compound can still be hazardous.[4] |
Experimental Workflow and Safety Diagram
The following diagram illustrates a typical workflow for handling a potent compound like this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
